5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Dioxins and Dioxin-like Compounds - Dioxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370801 | |
| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1710-62-9 | |
| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
CAS Number: 1710-62-9
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a derivative of 1,4-benzodioxane, a structural motif present in numerous biologically active compounds.[1][2] Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1710-62-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5] |
| Molecular Weight | 259.10 g/mol | [4][5] |
| Melting Point | 85 °C | [6] |
| Boiling Point (Predicted) | 325.1 ± 42.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.506 ± 0.06 g/cm³ | [6] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,4-Benzodioxan, 5-(2-bromoethoxy)-; 5-(2-Bromoethoxy)-1,4-benzodioxan; 5-(2-Bromoethoxy)-2,3-dihydrobenzo[3]dioxine | [3][5] |
Role in Drug Development
The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, utilized in the design of molecules with a wide range of biological activities.[1][2] Derivatives of this structure have been developed as agonists and antagonists for various receptors, including adrenergic and serotonergic receptors, as well as anticancer and antibacterial agents.
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of adrenergic receptor antagonists. Adrenergic receptors are key targets in the management of cardiovascular diseases. For instance, this intermediate is structurally related to key components in the synthesis of drugs like doxazosin, an alpha-1 adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia.[4][7][8][9] It is also relevant to the synthesis of analogues of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used in the treatment of heart failure and hypertension.[10][11]
Experimental Protocols
While specific literature detailing the synthesis of this compound is not abundant, a plausible and detailed experimental protocol can be derived from analogous syntheses of similar benzodioxane derivatives. The most probable synthetic route is the Williamson ether synthesis, involving the alkylation of 2,3-dihydro-1,4-benzodioxin-5-ol with an excess of 1,2-dibromoethane in the presence of a base.
Proposed Synthesis of this compound
Reaction:
Materials:
-
2,3-dihydro-1,4-benzodioxin-5-ol (1.0 eq)[12]
-
1,2-dibromoethane (excess, e.g., 5.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as the base (e.g., 1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as the solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol in the chosen anhydrous solvent, add the base (e.g., potassium carbonate) and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract the product with ethyl acetate. If acetonitrile is used, the solvent can be removed under reduced pressure before the work-up.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow of utilizing this compound as a key intermediate in the synthesis of a potential drug candidate.
Caption: Synthetic pathway from starting materials to a final drug candidate via the key intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]
- 4. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 5. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. NO974386D0 - Process for the preparation of 1,4-benzodioxane derivatives - Google Patents [patents.google.com]
- 7. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 8. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. 2,3-Dihydro-1,4-benzodioxin-5-ol | C8H8O3 | CID 82520 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a halogenated diether derivative of the 2,3-dihydro-1,4-benzodioxine scaffold. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique structural and electronic properties imparted by the benzodioxine ring system, coupled with the reactive bromoethoxy side chain, make this compound a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthetic protocol, and the potential biological significance of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3][4] |
| Molecular Weight | 259.10 g/mol | [1][3] |
| CAS Number | 1710-62-9 | [2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | 85 °C | |
| Boiling Point | 325.1 ± 42.0 °C (Predicted) | |
| Density | 1.506 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Data not available |
Synthesis and Characterization
Putative Synthetic Protocol: Williamson Ether Synthesis
The synthesis would proceed in two main stages: the preparation of the precursor 2,3-dihydro-1,4-benzodioxin-5-ol, followed by its etherification with 1,2-dibromoethane.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-5-ol
The synthesis of this precursor is documented in the chemical literature, often starting from commercially available catechols and proceeding through cyclization and functional group manipulations.
Step 2: Synthesis of this compound
-
Reaction: To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), an excess of a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding phenoxide. Subsequently, a stoichiometric amount or a slight excess of 1,2-dibromoethane is added, and the reaction mixture is heated to reflux.[5][6][7][8][9]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Caption: Putative Williamson Ether Synthesis Workflow.
Spectroscopic Characterization
Although specific NMR spectra for this compound were not found in the search results, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar benzodioxane structures.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxine ring, the methylene protons of the dioxine ring, and the two methylene groups of the bromoethoxy side chain. The protons of the dioxine ring typically appear as a multiplet around 4.3 ppm. The aromatic protons will be observed in the range of 6.8-7.5 ppm, with their splitting pattern depending on the substitution. The methylene protons of the ethoxy group will likely appear as two triplets, with the one adjacent to the bromine atom being more downfield.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbons of the dioxine ring, and the two carbons of the bromoethoxy side chain. The carbons of the dioxine ring are expected to resonate around 64 ppm.
Potential Biological Significance and Therapeutic Applications
While the specific biological activity of this compound has not been extensively reported, the benzodioxane scaffold is a key pharmacophore in several classes of biologically active molecules.
Adrenoceptor Antagonism
Derivatives of 1,4-benzodioxane are well-known for their interaction with adrenoceptors.[10][11] Specifically, they have been investigated as potent and selective α₁-adrenoceptor antagonists.[10] The structural features of the benzodioxane ring system are crucial for binding to these receptors. The bromoethoxy side chain of the title compound provides a reactive handle for the introduction of various amine-containing moieties, which are often found in adrenoceptor ligands. This makes this compound a valuable intermediate for the synthesis of novel adrenoceptor modulators with potential applications in the treatment of cardiovascular diseases such as hypertension.
Caption: Logical Flow for Developing Adrenoceptor Antagonists.
PARP1 Inhibition
Recent studies have highlighted the potential of benzodioxane derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[12] PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. The benzodioxane moiety can serve as a scaffold to position functional groups that interact with the active site of PARP1. The bromoethoxy group on this compound can be utilized to introduce pharmacophores known to be important for PARP1 inhibition, such as carboxamide groups.[12]
Caption: Logical Flow for Developing PARP1 Inhibitors.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties. Its synthesis is readily achievable through established synthetic methodologies such as the Williamson ether synthesis. The true potential of this compound lies in its utility as a versatile building block for the development of novel therapeutic agents. The presence of the benzodioxane core suggests potential activity as an adrenoceptor antagonist, while the reactive bromoethoxy side chain opens avenues for the synthesis of PARP1 inhibitors and other biologically active molecules. Further research into the biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new drugs for a range of diseases.
References
- 1. Benzodioxanes | Fisher Scientific [fishersci.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | C10H11BrO3 | CID 2735566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: A Technical Guide
This technical guide provides a comprehensive overview of the structural elucidation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Introduction
This compound (CAS No. 1710-62-9) is a valuable building block in organic synthesis.[1][2] Its structure, comprising a benzodioxane core and a bromoethoxy side chain, makes it a versatile precursor for the introduction of various functionalities. The structural confirmation of this compound is paramount for its application in the synthesis of biologically active molecules. This guide details the synthetic methodology and the comprehensive spectroscopic analysis required for its unambiguous structural determination.
Synthesis
The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of 5-hydroxy-2,3-dihydro-1,4-benzodioxine with an excess of 1,2-dibromoethane in the presence of a suitable base.
Experimental Protocol: Proposed Synthesis
To a solution of 5-hydroxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, for instance, anhydrous potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. Subsequently, 1,2-dibromoethane (a significant excess, e.g., 5-10 equivalents) is added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure this compound.
Structural Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6, H-7, H-8 (Aromatic) | 6.80 - 7.00 | Multiplet | |
| O-CH₂ (dioxane) | 4.25 - 4.35 | Multiplet | |
| O-CH₂ (ethoxy) | ~ 4.20 | Triplet | ~ 6-7 |
| Br-CH₂ (ethoxy) | ~ 3.65 | Triplet | ~ 6-7 |
Table 1: Predicted ¹H NMR Data for this compound
The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the range of 6.80-7.00 ppm. The four protons of the dioxane ring will likely appear as a multiplet between 4.25 and 4.35 ppm. The ethoxy side chain will exhibit two triplets: one around 4.20 ppm corresponding to the methylene group attached to the oxygen, and another around 3.65 ppm for the methylene group attached to the bromine.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br | ~ 30 |
| O-CH₂ (dioxane) | ~ 64 |
| O-CH₂ (ethoxy) | ~ 68 |
| Aromatic CH | 115 - 125 |
| Aromatic C-O | 140 - 150 |
Table 2: Predicted ¹³C NMR Data for this compound
The carbon attached to the bromine is expected to have a chemical shift of around 30 ppm. The methylene carbons of the dioxane ring should appear around 64 ppm, while the methylene carbon of the ethoxy group attached to the oxygen will be slightly further downfield at approximately 68 ppm. The aromatic carbons will resonate in the typical region of 115-150 ppm, with the carbons attached to oxygen atoms appearing at the lower end of this range.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key predicted absorption bands are listed in Table 3.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3050 - 3150 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1500 - 1600 |
| C-O (aryl ether) | 1200 - 1275 |
| C-O (alkyl ether) | 1050 - 1150 |
| C-Br | 500 - 600 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The spectrum is expected to show characteristic C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C=C stretching bands will be observed in the 1500-1600 cm⁻¹ region. The presence of the aryl and alkyl ether linkages will be confirmed by strong C-O stretching bands. A band in the lower frequency region (500-600 cm⁻¹) will indicate the presence of the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is shown in Table 4.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| [M]⁺, [M+2]⁺ | m/z 258, 260 (approx. 1:1 ratio) |
| Key Fragments | m/z 151 (loss of C₂H₄Br), m/z 107, 109 (bromine containing fragment) |
Table 4: Predicted Mass Spectrometry Data
The mass spectrum should show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways would involve the cleavage of the bromoethoxy side chain, leading to fragments corresponding to the benzodioxane moiety and the bromoethyl cation.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of a proposed Williamson ether synthesis and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provide a detailed and consistent picture of the molecule's structure, confirming its identity and purity. This information is crucial for its effective use as an intermediate in the development of new chemical entities.
References
An In-depth Technical Guide to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key chemical intermediate, and its applications in the development of novel therapeutic agents. The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This document details the chemical properties, synthesis, and, most importantly, the utility of this compound as a precursor to a diverse range of derivatives with significant therapeutic potential.
Chemical and Physical Properties
This compound is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-(2-Bromoethoxy)-1,4-benzodioxan, 5-(2-Bromoethoxy)-2,3-dihydrobenzo[b][3][4]dioxine | [5] |
| CAS Number | 1710-62-9 | [3][6] |
| Molecular Formula | C10H11BrO3 | [3][5] |
| Molecular Weight | 259.10 g/mol | [5] |
| Melting Point | 85°C | |
| Boiling Point | 325.1°C at 760 mmHg | |
| Density | 1.506 g/cm³ |
Synthesis
The synthesis of this compound and its derivatives generally involves multi-step reaction sequences. A common strategy for creating derivatives starts with a functionalized 2,3-dihydro-1,4-benzodioxine core. For instance, the synthesis of novel sulfonamides incorporating the benzodioxane moiety begins with the reaction of N-2,3-dihydrobenzo[3][4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride.[7] This intermediate is then further reacted to produce the final products.[7]
Applications in Drug Development
The 2,3-dihydro-1,4-benzodioxine scaffold is of significant interest in medicinal chemistry.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as PARP1 inhibitors, alpha(1)-adrenoceptor antagonists, and antiplatelet agents.
Poly(ADP-ribose)polymerase 1 (PARP1) is a key enzyme in the DNA single-strand break repair pathway and a validated target for cancer therapy.[8] Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent PARP1 inhibitors.[8] For example, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound and subsequently modified to yield highly potent inhibitors of PARP1.[8]
Signaling Pathway of PARP1 in DNA Repair
A diagram illustrating the role of PARP1 in DNA repair and its inhibition.
Derivatives of 1,4-benzodioxan have been synthesized and evaluated for their activity as alpha(1)-adrenoceptor antagonists.[9] These compounds are of interest for their potential in treating various cardiovascular and central nervous system disorders. The binding affinity of these derivatives is assessed through radioligand receptor binding assays.[9]
Novel 1,4-benzodioxine derivatives have been designed and synthesized as inhibitors of platelet aggregation.[10] Some of these compounds have shown significant antiplatelet activity by acting as GPIIb/IIIa antagonists.[10]
Quantitative Biological Data
The biological activity of various derivatives of 1,4-benzodioxine has been quantified, as shown in the table below.
| Compound | Target | Assay | IC50 | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4) | PARP1 | Recombinant PARP1 enzyme assay | 5.8 µM | [8] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide (49) | PARP1 | Recombinant PARP1 enzyme assay | 0.082 µM | [8] |
| Compound 9-2p | Platelet Aggregation (ADP-induced) | Human blood platelet aggregation | 41.7 µM | [10] |
| Compound 9-2p | Platelet Aggregation (Thrombin-induced) | Human blood platelet aggregation | 22.2 µM | [10] |
| Compound 9-2p | GPIIb/IIIa | GPIIb/IIIa antagonistic activity assay | 2.3 µM | [10] |
Experimental Protocols
The inhibitory activity of compounds against PARP1 is determined using a recombinant PARP1 enzyme assay.[8] Compounds are initially screened at a single concentration (e.g., 5 µM) in triplicate.[8] For compounds showing significant inhibition (e.g., >60%), a dose-response curve is generated to determine the IC50 value.[8] 3-Aminobenzamide is often used as an internal standard.[8]
Workflow for PARP1 Inhibitor Screening
A generalized workflow for screening potential PARP1 inhibitors.
The antiplatelet activity of synthesized compounds is evaluated using human blood platelets.[10] Platelet-rich plasma is treated with the test compounds at various concentrations, and platelet aggregation is induced by agonists such as ADP or thrombin. The percentage of inhibition is then calculated to determine the IC50 values.[10]
The ability of compounds to antagonize the GPIIb/IIIa receptor is assessed to understand their mechanism of antiplatelet action.[10] This is often done using an ELISA-based assay to measure the binding of fibrinogen to the GPIIb/IIIa receptor in the presence of the test compounds.[10]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The 1,4-benzodioxan scaffold is a cornerstone in the development of novel therapeutics targeting a range of diseases, from cancer to cardiovascular disorders. The data and protocols summarized in this guide highlight the significant potential of this chemical entity in modern drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Benzodioxan - Wikipedia [en.wikipedia.org]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | C10H11BrO3 | CID 2735566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 1710-62-9 [amp.chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide outlines detailed experimental protocols for solubility assessment and presents qualitative solubility information for the parent benzodioxane structures to offer initial guidance. Furthermore, a logical workflow for solubility determination is provided as a visual guide for experimental planning.
Introduction
This compound is a significant building block in the development of various pharmaceutical agents. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, yield, and the ease of handling and processing. This guide provides the necessary protocols and theoretical background to empower researchers to generate reliable solubility data for this compound.
Qualitative Solubility of Parent Benzodioxane Scaffolds
While specific data for this compound is not available, information on the solubility of the parent 1,3-benzodioxane and 1,4-benzodioxane can provide a preliminary estimation. It is important to note that the bromoethoxy substituent will influence the overall polarity and intermolecular interactions, thus affecting the solubility compared to the parent compounds.
| Compound | Water Solubility | Organic Solvent Solubility | Source |
| 1,3-Benzodioxane | Practically insoluble | Readily soluble in all organic solvents | [1] |
| 1,4-Benzodioxane | Insoluble | Soluble in most organic solvents | [1] |
Table 1: Qualitative Solubility of Parent Benzodioxane Compounds.
Experimental Protocol for Determining Solubility
The following is a general, yet detailed, protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and agitate using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
-
3.3. Data Presentation
All quantitative data should be recorded and presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | [Experimental Value] | e.g., HPLC |
| e.g., Acetone | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
| ... | ... | ... | ... |
Table 2: Example of a Data Table for Reporting Experimentally Determined Solubility.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Figure 1: Experimental workflow for determining the solubility of a compound.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. While direct solubility data is currently unavailable in the literature, the provided experimental protocol offers a reliable method for generating this crucial information. The qualitative solubility of parent benzodioxane structures serves as a useful starting point for solvent selection. By following the outlined procedures, scientists and drug development professionals can obtain the necessary data to facilitate efficient process development and formulation design.
References
Technical Guide: Physicochemical Properties and Synthetic Insights of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a chemical compound containing the 2,3-dihydro-1,4-benzodioxine core. This heterocyclic motif is of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of molecules with diverse biological activities. Derivatives of 1,4-benzodioxane have been explored as agonists and antagonists for various receptors, including neuronal nicotinic, α1-adrenergic, and serotoninergic subtypes, as well as in the development of antitumor and antibacterial agents. This guide provides a concise overview of the known physicochemical properties of this compound and outlines relevant experimental methodologies and synthetic pathways.
Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical substance. The available data for this compound is summarized below.
| Property | Value | Source |
| Melting Point | 85°C | [1] |
| Boiling Point | 325.1 ± 42.0 °C (Predicted) | [1] |
Experimental Protocols: Determination of Melting and Boiling Points
While specific experimental details for this compound are not extensively published, standard methodologies for organic compounds are applicable.
Melting Point Determination
A common and reliable method for determining the melting point of a crystalline solid is the capillary tube method.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
For the boiling point, especially for small quantities of a substance, the micro boiling point or Siwoloboff method is often employed.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Apparatus: The fusion tube assembly is attached to a thermometer and heated in a suitable liquid bath (e.g., silicone oil).
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.
Synthetic and Signaling Pathways
The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the synthesis of various biologically active molecules. Below are diagrams illustrating a general synthesis workflow for a related benzodioxine derivative and its potential role in a signaling pathway based on its use as a scaffold for PARP1 inhibitors.
Synthetic Workflow: Synthesis of a 2-Substituted-2,3-dihydro-1,4-benzodioxine Derivative
Caption: General synthetic route to a substituted 2,3-dihydro-1,4-benzodioxine.
Signaling Pathway Involvement: PARP1 Inhibition
Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized and investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.
Caption: Inhibition of the PARP1 DNA repair pathway by benzodioxine derivatives.
References
safety and handling of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
An In-depth Technical Guide to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: Safety, Handling, and Synthetic Precursor Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling protocols, and an overview of the role of this compound as a chemical intermediate in research and drug development.
Chemical and Physical Properties
This compound is a substituted aromatic ether. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1710-62-9 | [1][2] |
| Molecular Formula | C10H11BrO3 | [2][3] |
| Molecular Weight | 259.1 g/mol | [2][4] |
| Melting Point | 85°C | [2] |
| Boiling Point | 325.1 ± 42.0 °C (Predicted) | [2] |
| Density | 1.506 ± 0.06 g/cm3 (Predicted) | [2] |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[2]
Hazard Identification and Precautionary Statements
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin corrosion/irritation | P264: Wash face, hands and any exposed skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5] |
Storage and Disposal
The compound should be stored in a locked, well-ventilated area in a tightly closed container.[5] Disposal should be in accordance with local, state, and federal regulations, typically through an approved waste disposal plant.[6]
Fire and Spill Management
For firefighting, use carbon dioxide (CO2) or powder extinguishers.[5] Firefighters should wear self-contained breathing apparatus.[5] In the event of a spill, use inert absorbent material for containment and clean-up.[5] Ensure adequate ventilation during the clean-up process.[5]
Role in Synthetic Chemistry
While specific experimental protocols for this compound are not extensively detailed in the literature, its structural motif is common in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxine core is a key pharmacophore in various biologically active compounds, including inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[7]
General Synthetic Workflow
The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine often involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable dielectrophile. A generalized workflow for the synthesis of related structures is presented below.
Caption: Generalized workflow for the synthesis of 2,3-dihydro-1,4-benzodioxane derivatives.
Conceptual Role in Drug Development
Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as PARP1 inhibitors.[7] PARP1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to cell death.
Caption: The role of PARP1 inhibitors in disrupting DNA repair in cancer cells.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 1710-62-9 [amp.chemicalbook.com]
- 3. This compound | C10H11BrO3 | CID 2735566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Benzodioxane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid structure and potential for diverse substitutions make it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by benzodioxane derivatives, with a focus on their anticancer, antibacterial, and antipsychotic potential. The content herein is curated for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
General Experimental & Synthetic Workflow
The discovery and development of novel benzodioxane derivatives typically follow a structured workflow. This process begins with the chemical synthesis of a library of compounds, which are then subjected to a battery of in vitro biological assays to identify lead candidates. Promising compounds undergo further mechanistic studies, including pathway analysis and in vivo testing.
Methodological & Application
Application Notes and Protocols: 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The 2,3-dihydro-1,4-benzodioxane moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds targeting a range of biological receptors. The bromoethoxy group at the 5-position provides a reactive handle for the facile introduction of various amine-containing pharmacophores through nucleophilic substitution, making it a valuable building block for creating libraries of drug candidates.
This document provides detailed application notes on the use of this compound in the development of potent and selective α1-adrenergic receptor antagonists, a class of drugs with significant therapeutic applications.
Application: Synthesis of α1-Adrenergic Receptor Antagonists
The primary and most well-documented application of this compound in medicinal chemistry is as a precursor for the synthesis of potent and selective α1-adrenoceptor antagonists. These antagonists are crucial for the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH). The general synthetic strategy involves the alkylation of a suitable amine with this compound. A prominent example of a compound class synthesized using this approach is analogues of WB-4101.
Signaling Pathway of α1-Adrenoceptors
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couple to Gq/11. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. α1-Adrenoceptor antagonists block this signaling cascade, leading to vasodilation.
Experimental Protocols
The following protocols are derived from established synthetic methodologies for α1-adrenoceptor antagonists.
Protocol 1: Synthesis of N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)ethyl]-N-(2-methoxyphenyl)amine (A WB-4101 Analogue)
This protocol describes the synthesis of a representative α1-adrenoceptor antagonist using this compound as the starting material.
Materials:
-
This compound
-
2-Methoxyaniline (o-anisidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methoxyaniline (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Protocol 2: Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of the synthesized compounds for α1-adrenoceptors.
Materials:
-
Rat brain cortex membranes (source of α1-adrenoceptors)
-
[³H]-Prazosin (radioligand for α1-adrenoceptors)
-
Synthesized antagonist compounds
-
Phentolamine (non-selective α-antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized antagonist compounds in the binding buffer.
-
In a series of tubes, add the binding buffer, a fixed concentration of [³H]-Prazosin (typically at its Kd concentration), and varying concentrations of the synthesized antagonist.
-
For total binding, add only the buffer and radioligand. For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM) in addition to the radioligand.
-
Initiate the binding reaction by adding the rat brain cortex membrane preparation to each tube.
-
Incubate the tubes at a specified temperature (e.g., 25 °C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The following table summarizes the binding affinities of representative 1,4-benzodioxane derivatives for α1-adrenoceptors.
| Compound | R Group | α1-Adrenoceptor Affinity (Ki, nM) | Reference |
| WB-4101 | 2,6-Dimethoxyphenoxy | 0.25 | [1] |
| Analogue 1 | 2-Methoxyphenoxy | 0.48 | [1] |
| Analogue 2 | Phenoxy | 1.20 | [1] |
| Analogue 3 | 4-Hydroxyphenoxy | 0.35 | [1] |
Note: The Ki values are indicative and can vary depending on the specific experimental conditions.[1]
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of α1-adrenergic receptor antagonists. The protocols and data presented herein provide a framework for researchers to utilize this intermediate in the design and development of novel therapeutic agents. The straightforward synthetic accessibility and the proven pharmacological relevance of the resulting compounds underscore the importance of this chemical entity in drug discovery programs.
References
Application Notes and Protocols for 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine and its derivatives as pivotal chemical intermediates in the synthesis of pharmacologically active compounds, particularly α1-adrenoceptor antagonists. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] this compound is a key intermediate that allows for the introduction of this pharmacophore into a target molecule, typically through an N-alkylation reaction with a primary or secondary amine. The resulting ether linkage is a stable and common feature in many drug candidates. This intermediate is particularly significant in the synthesis of α1-adrenoceptor antagonists, a class of drugs used to treat conditions such as hypertension and benign prostatic hyperplasia (BPH).[3]
Applications in Drug Discovery and Development
The primary application of this compound is in the synthesis of compounds targeting adrenergic receptors. The benzodioxane moiety is a well-established pharmacophore for α1-adrenoceptor antagonists. By reacting this intermediate with various amine-containing fragments, a diverse library of potential drug candidates can be generated.
A prominent example of a drug synthesized from a related benzodioxane intermediate is Doxazosin , a potent and selective α1-adrenoceptor antagonist.[4] Doxazosin is widely used for the management of hypertension and BPH.[5] The synthesis of doxazosin and its analogues highlights the utility of benzodioxane intermediates in constructing complex molecules with significant therapeutic value.
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO))
-
Base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 - 2.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.
Synthesis of Doxazosin Analogues
While the direct synthesis of Doxazosin typically involves the acylation of a piperazine derivative with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, the following protocol outlines the synthesis of a key piperazine intermediate which can then be further elaborated. This highlights the utility of related benzodioxane structures.
Example: Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine
Materials:
-
1,4-Benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol)
-
Piperazine (5.26 g, 61.05 mmol)
-
N,N-Dimethylformamide (DMF)
-
K₂CO₃ (23.01 g, 166.5 mmol)
Procedure:
-
Dissolve 1,4-benzodioxan-2-carbonyl chloride and piperazine in DMF.
-
Add K₂CO₃ to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion.
-
Upon completion, filter the reaction mixture and concentrate the solvent under vacuum to yield the product.
Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of Doxazosin and related compounds, demonstrating the efficiency of reactions involving the 1,4-benzodioxane scaffold.
Table 1: Synthesis of Doxazosin Base
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.38 mol) | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.346 mol) | N,N-carbonyl diimidazole (0.407 mol) | Tetrahydrofuran | 20-28 | 2-2.5 | ~99 | [6] |
| 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.25 mol) | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol) | Dicyclohexylcarbodiimide (0.26 mol) | Tetrahydrofuran | 20-25 | 1.5 | Not Specified | [6] |
Table 2: Synthesis of 1-(1,4-benzodioxan-2-formyl)piperazine
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,4-benzodioxan-2-ethyl formate | Piperazine | Not Specified | Reflux | 8 hours | 68.5 | [7] |
Visualizations
Experimental Workflow: N-Alkylation
The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine using this compound.
Caption: A generalized workflow for the synthesis of N-alkylated 1,4-benzodioxine derivatives.
Signaling Pathway: α1-Adrenoceptor Antagonism
Compounds synthesized using this compound as an intermediate, such as Doxazosin, often function as α1-adrenoceptor antagonists. The diagram below illustrates the canonical signaling pathway that is inhibited by these antagonists.
Caption: Inhibition of the α1-adrenoceptor signaling pathway by an antagonist like Doxazosin.
Conclusion
This compound and its derivatives are valuable chemical intermediates in the synthesis of a wide range of biologically active molecules. Their utility is particularly evident in the development of α1-adrenoceptor antagonists. The protocols and data presented here provide a foundation for researchers to utilize these intermediates in their own drug discovery and development programs. The provided visualizations offer a clear understanding of the experimental processes and the underlying biological mechanisms of action for the resulting compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxazosin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a valuable synthetic intermediate in medicinal chemistry and drug development. Its bifunctional nature, possessing a reactive bromoethoxy side chain and a benzodioxane core, allows for the facile introduction of this privileged scaffold into a wide range of molecules. The 1,4-benzodioxane moiety is a key structural feature in numerous pharmacologically active compounds, known to interact with various biological targets. Derivatives of 2,3-dihydro-1,4-benzodioxine have shown a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and enzyme inhibitory effects, such as against poly(ADP-ribose)polymerase 1 (PARP1).[1][2][3]
The reaction of this compound with primary and secondary amines via nucleophilic substitution is a common and efficient method for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes on the utility of this reaction in drug discovery and protocols for its implementation.
Applications in Drug Development and Research
The amine derivatives synthesized from this compound are of significant interest in several therapeutic areas:
-
Oncology: The 1,4-benzodioxane scaffold is present in inhibitors of PARP1, an enzyme crucial for DNA repair in cancer cells.[1] By incorporating this moiety, novel PARP1 inhibitors can be developed, potentially leading to new cancer therapies.
-
Inflammation: Certain 2,3-dihydro-1,4-benzodioxin derivatives have demonstrated anti-inflammatory properties.[2] The synthesis of new amine analogs allows for the exploration of structure-activity relationships to develop more potent and selective anti-inflammatory agents.
-
Cardiovascular Diseases: Compounds bearing the 1,4-benzodioxane ring system have been investigated as α-adrenergic blocking agents, which are used to treat hypertension.[3][4]
-
Central Nervous System (CNS) Disorders: The versatility of the 1,4-benzodioxane structure has led to its incorporation into ligands for various CNS receptors, including serotonin receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[5]
Experimental Protocols
The following protocols describe the general procedure for the N-alkylation of amines with this compound. The specific conditions may require optimization based on the reactivity of the amine.
General Protocol for the Reaction with Amines
This protocol is adapted from the N-alkylation of a similar 2,3-dihydro-1,4-benzodioxin derivative.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Lithium Hydride (LiH), Potassium Carbonate (K₂CO₃), or Triethylamine (Et₃N))
-
Crushed ice
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottomed flask containing a magnetic stir bar, add the amine (1.0-1.2 equivalents) and dissolve it in anhydrous DMF.
-
Addition of Base: Add the base (1.2-1.5 equivalents) to the solution. For a strong base like LiH, the mixture is typically stirred for 30 minutes at room temperature. For weaker bases like K₂CO₃ or Et₃N, the stirring time may be adjusted.
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted product.
Data Presentation
The following table summarizes representative yields for the N-alkylation of a structurally related aminobenzodioxane with various bromoacetamides, which can serve as a reference for expected outcomes in the reaction of this compound with amines.[3] The yields are indicative and may vary depending on the specific amine and reaction conditions.
| Amine Derivative (Reacting with Bromoacetamide) | Yield (%) |
| N-(2-chlorophenyl)acetamide | 85 |
| N-(3-chlorophenyl)acetamide | 82 |
| N-(4-chlorophenyl)acetamide | 80 |
| N-(2-methylphenyl)acetamide | 85 |
| N-(3-methylphenyl)acetamide | 80 |
| N-(4-methylphenyl)acetamide | 82 |
| N-(2,3-dimethylphenyl)acetamide | 85 |
| N-(2,4-dimethylphenyl)acetamide | 80 |
| N-(2,6-dimethylphenyl)acetamide | 80 |
| N-(3,4-dimethylphenyl)acetamide | 85 |
| N-(3,5-dimethylphenyl)acetamide | 82 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of amines.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Potential Signaling Pathway Involvement
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkylation Reactions with 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine as an alkylating agent for the synthesis of novel ether and amine derivatives. The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in various biologically active molecules, making this reagent a valuable building block in medicinal chemistry and drug discovery. The following protocols are based on established chemical principles, such as the Williamson ether synthesis and nucleophilic substitution reactions of alkyl halides.
O-Alkylation of Phenols
The O-alkylation of phenols with this compound proceeds via a Williamson ether synthesis mechanism. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
General Reaction Scheme:
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol describes the synthesis of 1-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethoxy)-4-methoxybenzene.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 40 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (2.59 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 1.0 | 259.10 | 2.59 | 10 |
| 4-Methoxyphenol | 1.0 | 124.14 | 1.24 | 10 |
| Potassium Carbonate | 2.0 | 138.21 | 2.76 | 20 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethoxy)-4-methoxybenzene | 302.33 | 3.02 | 2.57 | 85 |
Experimental Workflow for O-Alkylation:
N-Alkylation of Amines
The N-alkylation of amines with this compound is a nucleophilic substitution reaction. A base is often used to deprotonate the amine or to neutralize the hydrobromic acid formed during the reaction.
General Reaction Scheme:
Experimental Protocol: N-Alkylation of Benzylamine
This protocol details the synthesis of N-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl)benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.59 g, 10 mmol) and 40 mL of anhydrous acetonitrile.
-
Add benzylamine (1.07 g, 1.1 mL, 10 mmol) to the solution.
-
Add triethylamine (2.02 g, 2.8 mL, 20 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired N-alkylated product.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 1.0 | 259.10 | 2.59 | 10 |
| Benzylamine | 1.0 | 107.15 | 1.07 | 10 |
| Triethylamine | 2.0 | 101.19 | 2.02 | 20 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl)benzylamine | 285.35 | 2.85 | 2.28 | 80 |
Experimental Workflow for N-Alkylation:
Logical Relationship of Alkylation Reactions
The following diagram illustrates the general logical relationship in these alkylation reactions, where a nucleophile attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new bond and the displacement of the bromide leaving group.
Application Note and Protocol for the Chromatographic Purification of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of various pharmaceutical compounds, including the alpha-1 adrenergic blocker Doxazosin, which is used in the treatment of hypertension and benign prostatic hyperplasia. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
Experimental Protocol
This protocol outlines a general method for the purification of this compound from a crude reaction mixture. Optimization of the solvent system may be required based on the specific impurity profile of the crude material.
2.1. Materials and Equipment
-
Crude this compound
-
Silica Gel: Standard grade, flash chromatography, 40-63 µm particle size.
-
Solvents:
-
n-Hexane (or Cyclohexane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample loading), HPLC grade
-
-
Glass column for flash chromatography
-
Air or nitrogen supply with a flow controller
-
Thin Layer Chromatography (TLC) plates: Silica gel 60 F254
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
2.2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 ratio of hexane to ethyl acetate.[1]
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] Adjust the solvent polarity by varying the ratio of hexane to ethyl acetate to achieve the target Rf value.
2.3. Column Preparation (Slurry Method)
-
Choose a column of appropriate size for the amount of crude material to be purified. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add a layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.
2.4. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method, which generally results in better separation.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
2.5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air or nitrogen pressure to the top of the column to begin the elution process.
-
Maintain a steady flow rate.
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Once the desired compound has been fully eluted, the polarity of the mobile phase can be increased to elute any remaining, more polar impurities.
2.6. Product Isolation
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or GC-MS.
Data Presentation
The following table summarizes typical parameters for the purification of this compound by flash column chromatography. Actual values may vary depending on the specific reaction conditions and the scale of the purification.
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., gradient from 95:5 to 80:20) |
| TLC Rf of Pure Product | ~0.3 in 85:15 Hexane:Ethyl Acetate |
| Crude Material to Silica Ratio | 1:50 (w/w) |
| Sample Loading | Dry loading on silica gel |
| Elution Mode | Isocratic or gradient elution |
| Detection | UV visualization at 254 nm (for TLC) |
| Expected Purity (Post-Column) | >98% (as determined by HPLC or NMR) |
| Expected Yield | 70-90% (dependent on crude purity) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound is a bromo-compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or volatile. Avoid open flames and ensure proper ventilation.
Conclusion
The described flash column chromatography protocol provides an effective method for the purification of this compound. This procedure is crucial for obtaining high-purity material necessary for subsequent synthetic steps in drug development and manufacturing. The protocol can be adapted and scaled based on the specific requirements of the researcher.
References
Application Notes: Synthesis of Novel PARP1 Inhibitors Utilizing a 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for double-strand break repair is deficient. The inhibition of PARP1 in these HR-deficient cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2] This has made PARP1 a prime target for cancer therapy, with several inhibitors like Olaparib and Talazoparib receiving FDA approval.[3][4][5][6]
The 2,3-dihydro-1,4-benzodioxine moiety is a recognized scaffold in medicinal chemistry and has been incorporated into the design of novel PARP1 inhibitors.[1] This application note provides a detailed protocol for the synthesis of a potential PARP1 inhibitor by coupling the versatile building block, 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, with a phthalazinone core, a key pharmacophore present in many potent PARP inhibitors.[7][8]
Quantitative Data Summary
The inhibitory activity of PARP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for known PARP1 inhibitors, including those containing the 2,3-dihydro-1,4-benzodioxine scaffold, providing a benchmark for newly synthesized compounds.
Table 1: In Vitro Inhibitory Activity of PARP1 Inhibitors with a Benzodioxine Moiety
| Compound ID | Structure | PARP1 IC50 (µM) | Reference |
| 3 | 2,3-dihydro-1,4-benzodioxine derivative | 12 | [1] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide (Lead optimized from Compound 4) | 0.082 | [1] |
Table 2: Comparative In Vitro Potency of Clinically Approved PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) (Median) | PARP2 IC50 (nM) (Median) | Reference |
| Olaparib | ~1.5 | ~0.3 | [9] |
| Talazoparib | ~0.6 | ~0.2 | [9] |
| Rucaparib | ~0.8 | ~0.3 | [9] |
| Niraparib | ~3.8 | ~2.1 | [9] |
| Veliparib | ~4.7 | ~3.8 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-((2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethoxy)methyl)-2H-phthalazin-1-one
This protocol details a proposed synthesis of a novel PARP1 inhibitor via a Williamson ether synthesis, coupling a hydroxy-functionalized phthalazinone core with this compound.
Reaction Scheme:
Caption: Proposed synthesis of a PARP1 inhibitor.
Materials and Reagents:
-
4-(hydroxymethyl)-2H-phthalazin-1-one (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)-2H-phthalazin-1-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 1-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
Protocol 2: PARP1 Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of a newly synthesized compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (or other suitable substrate)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
HRP-conjugated anti-PAR antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer
-
Synthesized inhibitor compound
-
Positive control (e.g., Olaparib)
Procedure:
-
Coat a streptavidin-coated 96-well plate with histones.
-
In a separate plate, prepare serial dilutions of the synthesized inhibitor and the positive control (Olaparib).
-
Add the PARP1 enzyme, NAD⁺/Biotinylated NAD⁺ mix, and activated DNA to each well.
-
Add the serially diluted inhibitor compounds to the wells. Include a no-inhibitor control.
-
Incubate the plate to allow the PARPylation reaction to occur.
-
Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated PAR chains to bind to the streptavidin.
-
Wash the plate to remove unbound reagents.
-
Add an HRP-conjugated anti-PAR antibody and incubate.
-
Wash the plate again and add the TMB substrate. A color change will indicate the presence of HRP.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Visualizations
PARP1 Signaling Pathway and Synthetic Lethality
Caption: PARP1 in DNA repair and synthetic lethality.
Experimental Workflow for PARP1 Inhibitor Synthesis
Caption: Workflow for inhibitor synthesis and purification.
Logical Relationships in PARP1 Inhibitor Drug Development
Caption: PARP1 inhibitor drug development stages.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged pharmacophore present in numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, and as antagonists for various receptors.[2][3][4] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to optimize lead compounds and develop potent and selective drug candidates. The strategic derivatization of the benzodioxine core allows for the systematic exploration of the chemical space around the pharmacophore to identify key structural features that govern biological activity.
This document provides a detailed protocol for the derivatization of the commercially available building block, 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine. The bromoethoxy group at the 5-position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution, enabling the generation of a library of analogs for comprehensive SAR studies.
General Reaction Scheme
The primary method for derivatizing this compound involves the nucleophilic substitution of the bromide with a diverse range of nucleophiles, typically primary or secondary amines. This reaction is generally robust and allows for the introduction of various substituents to probe the effects of size, electronics, and hydrogen bonding potential on the biological activity of the resulting compounds.
Scheme 1: General Nucleophilic Substitution Reaction
This general scheme can be applied to a wide array of amines to generate a library of compounds for SAR analysis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amine Derivatives of this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives, etc.)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation for SAR Studies
The biological data obtained for the synthesized derivatives should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is highly recommended for this purpose.
Table 1: Hypothetical SAR Data for 5-Substituted 2,3-dihydro-1,4-benzodioxine Derivatives against PARP1
| Compound ID | R (Substituent) | IC₅₀ (µM) |
| 1 | -Br (Starting Material) | > 100 |
| 2a | Piperidin-1-yl | 15.2 |
| 2b | Morpholin-4-yl | 10.5 |
| 2c | 4-Methylpiperazin-1-yl | 8.3 |
| 2d | Phenylamino | 25.8 |
| 2e | 4-Fluorophenylamino | 18.9 |
| 2f | 4-Methoxyphenylamino | 22.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data can be effectively presented. Actual values would be determined through biological assays.
Structure-Activity Relationship (SAR) Summary
-
The introduction of a nitrogen-containing heterocycle at the end of the ethoxy chain is beneficial for activity compared to the starting bromide.
-
The presence of a heteroatom within the cyclic amine, such as the oxygen in morpholine (Compound 2b ), appears to be well-tolerated and may slightly improve activity compared to piperidine (Compound 2a ).
-
The addition of a methyl group to the piperazine ring (Compound 2c ) leads to a modest increase in potency, suggesting that this region may tolerate or even favor small alkyl substituents.
-
Aromatic amine substituents (Compounds 2d-2f ) generally show lower potency than the cyclic aliphatic amines in this hypothetical series.
-
Electron-withdrawing (fluoro) or electron-donating (methoxy) groups on the phenyl ring do not appear to significantly improve activity over the unsubstituted phenylamino derivative.
Visualization of Experimental Workflow
A clear workflow diagram is essential for visualizing the experimental process from synthesis to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a chemical intermediate that can be utilized in the synthesis of various biologically active molecules, including pharmaceuticals.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of starting materials and for monitoring reaction kinetics in drug development processes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust analytical techniques in pharmaceutical analysis.[4]
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for the quantification of non-volatile and thermally labile compounds.[4] This method is suitable for routine quality control and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds.[5] GC-MS provides high selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method describes the quantification of this compound using a reversed-phase HPLC system with UV detection. The presence of a chromophore in the molecule allows for sensitive detection by UV spectrophotometry.[6]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile (ACN) and water (H₂O). A common starting point is a 60:40 (v/v) mixture of ACN and water.[7] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the benzodioxane chromophore).
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Calibration and Quantification:
-
Inject the working standard solutions in triplicate and record the peak areas.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Inject the sample solution in triplicate and determine the mean peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in complex matrices or when higher sensitivity is required. The mass spectrometer provides selective detection, which can reduce interferences from other components in the sample.
Experimental Protocol
1. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
-
2. Preparation of Standard Solutions:
-
Prepare standard solutions as described for the HPLC-UV method, but using a volatile solvent suitable for GC, such as dichloromethane or ethyl acetate.
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to a concentration within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to clean up the sample and remove non-volatile components.
4. Calibration and Quantification:
-
Inject the standard solutions to determine the retention time and to select the appropriate ions for SIM mode.
-
Create a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Inject the sample and use the calibration curve to determine the concentration of this compound.
Data Presentation
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Workflow Diagram
Caption: Workflow for GC-MS quantification.
Discussion and Method Selection
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely available technique suitable for routine analysis where high sensitivity is not the primary concern. It is generally non-destructive to the sample.
-
GC-MS offers higher sensitivity and selectivity, making it the preferred method for trace analysis, impurity profiling, and analysis of complex mixtures. The mass spectral data also provides a higher degree of confidence in the identification of the analyte.
Both methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. air.unimi.it [air.unimi.it]
- 7. 2,3-Dihydro-5-methoxy-1,4-benzodioxin | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine. This key intermediate is often synthesized via the Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Deprotonation of 2,3-dihydro-1,4-benzodioxin-5-ol: The starting phenol is not fully converted to the nucleophilic phenoxide. | - Use a stronger base: Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH).[1] - Ensure anhydrous conditions: Any moisture will consume the base and reduce the yield of the phenoxide. Dry all glassware and solvents thoroughly. | Increased conversion of the starting phenol to the phenoxide, leading to a higher yield of the desired ether. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures. | - Optimize temperature: The Williamson ether synthesis is typically conducted between 50 to 100 °C.[2] Experiment within this range to find the optimal temperature for your specific conditions. | An improved reaction rate without a significant increase in side products, maximizing the yield. |
| Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Select an appropriate solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally effective for Williamson ether synthesis as they solvate the cation of the base without protonating the alkoxide.[2] | Enhanced reaction rate and completeness due to better solubility and interaction of the reactants. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause of Formation | Mitigation Strategies |
| Unreacted 2,3-dihydro-1,4-benzodioxin-5-ol | Incomplete reaction due to insufficient base, short reaction time, or low temperature. | - Increase the molar equivalent of the base. - Extend the reaction time. - Optimize the reaction temperature. |
| 1,2-Bis(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethane (Dimer) | The initially formed product (phenoxide of the product) reacts with another molecule of 1,2-dibromoethane, or more commonly, two molecules of the starting phenoxide react with one molecule of 1,2-dibromoethane. This is more likely if a large excess of the phenoxide is used. | - Use a controlled stoichiometry, with a slight excess of 1,2-dibromoethane. - Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low concentration. |
| 2,3-Dihydro-1,4-benzodioxin-5-ol and Vinyl Bromide | E2 elimination of HBr from 1,2-dibromoethane, promoted by the basic conditions. While less common with primary halides, it can occur at higher temperatures.[3] | - Maintain a moderate reaction temperature. - Use a less sterically hindered base if possible, although for phenoxides this is less of a factor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Williamson ether synthesis, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base.[4]
Q2: Which base is most suitable for this synthesis?
While alkali carbonates like potassium carbonate can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective in ensuring complete deprotonation of the phenolic starting material, which can lead to higher yields.[1]
Q3: What are the primary side products I should be aware of?
The most likely side products are unreacted starting material (2,3-dihydro-1,4-benzodioxin-5-ol), the dimer 1,2-bis(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethane, and products resulting from the elimination of HBr from 1,2-dibromoethane.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the disappearance of the starting material (2,3-dihydro-1,4-benzodioxin-5-ol) and the appearance of the product.
Q5: What purification methods are recommended for the final product?
The crude product can typically be purified by recrystallization or column chromatography on silica gel to remove unreacted starting materials and side products.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-dihydro-1,4-benzodioxin-5-ol
-
1,2-Dibromoethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3-dihydro-1,4-benzodioxin-5-ol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add 1,2-dibromoethane (1.2 to 1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. CAS 77883-43-3 Doxazosin Mesylate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine.
Troubleshooting Guide
Question: After synthesis, my crude product shows multiple spots on the TLC plate. What are these impurities?
Answer:
Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could be a substituted catechol and 1,2-dibromoethane.
-
Positional Isomer: The formation of the 8-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine isomer is a common side product. The separation of these regioisomers can be challenging due to their similar polarities.[1]
-
Bis-alkylation Product: Dimerization or reaction of the product with another molecule of the starting catechol can lead to higher molecular weight impurities.
-
Elimination Product: The bromoethoxy side chain may undergo elimination to form a vinyl ether derivative, especially in the presence of a base at elevated temperatures.
Question: My purification by column chromatography results in a low yield. How can I improve this?
Answer:
Low yield after column chromatography can be attributed to several factors:
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation, causing co-elution of the product with impurities. It is crucial to optimize the solvent system using thin-layer chromatography (TLC) beforehand.
-
Product Tailing: The compound may be interacting too strongly with the silica gel. Adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes mitigate this.
-
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. Using neutral or deactivated silica, or opting for a different stationary phase like alumina, could be beneficial.
-
Product Volatility: While less likely for this compound, ensure that the product is not being lost during solvent evaporation under reduced pressure.
Question: I am having difficulty separating the 5- and 8-isomers. What separation techniques are most effective?
Answer:
Separating positional isomers of benzodioxane derivatives often requires careful chromatographic techniques.[1]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution compared to standard column chromatography. Method development will be necessary to optimize the mobile phase and column chemistry.
-
Flash Chromatography with a Shallow Gradient: Employing a very slow and shallow gradient of the eluting solvents during column chromatography can enhance the separation of closely eluting compounds.
-
Alternative Stationary Phases: Consider using different stationary phases, such as alumina or functionalized silica gels (e.g., cyano or diol), which may offer different selectivity for the isomers.
Question: How can I confirm the identity and purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can help in distinguishing between isomers.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: The physical appearance is typically an off-white to pale yellow solid or oil at room temperature.
Q2: What are the recommended storage conditions for this compound?
A2: It is advisable to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation.
Q3: Can I use recrystallization for purification?
A3: Recrystallization can be a viable purification method if a suitable solvent system is found. This technique is most effective for removing impurities with significantly different solubilities from the main product. A combination of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal. Trial-and-error with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any bromo-alkane derivative, it should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Data Presentation
Table 1: Illustrative Purification of this compound using Column Chromatography
| Entry | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Yield (%) | Purity (%) | Notes |
| 1 | Silica Gel | 90:10 | 65 | 92 | Co-elution with a non-polar impurity. |
| 2 | Silica Gel | 85:15 | 58 | 98 | Good separation but some product loss. |
| 3 | Alumina (Neutral) | 95:5 | 72 | 97 | Improved yield and good purity. |
| 4 | Silica Gel | 90:10 with 0.1% Triethylamine | 68 | 95 | Reduced tailing of the main product spot. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 85:15 Hexane:Ethyl Acetate) to elute the compounds of interest.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2,3-dihydro-1,4-benzodioxin-5-ol to form a phenoxide, which then acts as a nucleophile and attacks 1,2-dibromoethane in an S(_N)2 reaction.[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are 2,3-dihydro-1,4-benzodioxin-5-ol and 1,2-dibromoethane. A base is required to deprotonate the hydroxyl group of the benzodioxinol, and a suitable solvent is needed to facilitate the reaction.[4][5]
Q3: What are the potential biological activities of this compound?
While the specific biological activity of this compound is not extensively documented in publicly available literature, related 2,3-dihydro-1,4-benzodioxane derivatives have shown a range of biological activities.[6][7] Notably, some derivatives act as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair, making them of interest in cancer research.[8] Others have been identified as antagonists for alpha-1 adrenoceptors, suggesting potential applications in cardiovascular and neurological conditions.[7]
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of 2,3-dihydro-1,4-benzodioxin-5-ol: The base used may not be strong enough or used in insufficient quantity to fully generate the nucleophilic phenoxide.[3] | - Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1] - Ensure the use of at least one equivalent of the base. - Consider using a base with a cation that can act as a template, such as K(_2)CO(_3) or Cs(_2)CO(_3).[4][9] |
| Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Use a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which can improve the solubility of the reactants and enhance the nucleophilicity of the phenoxide.[4][9] | |
| Reaction temperature is too low: The activation energy for the S(_N)2 reaction may not be reached, resulting in a very slow reaction rate. | - Increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[5] However, be cautious as higher temperatures can also promote side reactions. | |
| Formation of Side Products | E2 Elimination: The phenoxide can act as a base and promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially at higher temperatures.[2][10] | - Maintain a moderate reaction temperature. - Use a less sterically hindered base if possible. |
| Dialkylation: A second molecule of the phenoxide can react with the desired product, this compound, to form a diether byproduct. | - Use a molar excess of 1,2-dibromoethane to favor the mono-alkylation product. | |
| Reaction with the solvent: Some solvents can react with the strong base or the electrophile. | - Ensure the use of a dry, aprotic solvent. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[8] - Optimize reaction time and temperature. |
| Formation of hard-to-separate byproducts: The polarity of the side products might be very similar to the desired product. | - Employ column chromatography for purification. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is often effective.[11] | |
| Product instability: The bromoethoxy group may be susceptible to degradation under certain conditions. | - Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification. |
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis of analogous compounds.[8] Optimization of specific parameters may be required.
Materials:
-
2,3-dihydro-1,4-benzodioxin-5-ol
-
1,2-dibromoethane
-
Potassium carbonate (K(_2)CO(_3)) or Sodium Hydride (NaH)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.
-
Add 1,2-dibromoethane (1.5 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
IV. Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
The following table presents a hypothetical summary of how different reaction parameters could influence the yield of this compound. This data is illustrative and serves as a guide for experimental design.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K(_2)CO(_3) (1.5) | Acetonitrile | 80 | 12 | 65 |
| 2 | K(_2)CO(_3) (1.5) | DMF | 80 | 8 | 75 |
| 3 | NaH (1.2) | THF | 65 | 10 | 80 |
| 4 | NaH (1.2) | DMF | 65 | 6 | 85 |
| 5 | Cs(_2)CO(_3) (1.5) | DMF | 80 | 8 | 82 |
| 6 | K(_2)CO(_3) (1.5) | DMF | 100 | 6 | 70 (with side products) |
| 7 | NaH (1.2) | THF | 25 | 24 | 40 |
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hypothetical Signaling Pathway: PARP1 Inhibition
Given that some benzodioxane derivatives are PARP1 inhibitors, the following diagram illustrates a simplified PARP1 signaling pathway that could be a target for such compounds.
Caption: Hypothetical PARP1 inhibition pathway by a benzodioxane derivative.
Hypothetical Signaling Pathway: Alpha-1 Adrenoceptor Antagonism
As some benzodioxanes act as alpha-1 adrenoceptor antagonists, this diagram shows a simplified signaling cascade that could be blocked by such a compound.
Caption: Hypothetical Alpha-1 adrenoceptor antagonism by a benzodioxane derivative.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
stability issues of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine under acidic conditions
This technical support guide provides information on the potential stability issues of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine when used in acidic conditions. The information is based on general principles of chemical stability and degradation pathways observed in molecules with similar functional groups.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers, scientists, and drug development professionals might encounter during their experiments involving this compound in an acidic environment.
FAQs: Stability Under Acidic Conditions
Q1: What are the potential stability issues of this compound in acidic conditions?
A1: The primary stability concern for this compound under acidic conditions is the potential for acid-catalyzed hydrolysis of the ether linkage. This reaction would cleave the bromoethoxy group from the benzodioxine ring, leading to the formation of 5-hydroxy-2,3-dihydro-1,4-benzodioxine and 2-bromoethanol. The presence of an ether group makes the molecule susceptible to degradation in hydrolytic conditions.[1][2]
Q2: At what pH range should I be concerned about the stability of this compound?
A2: While specific data for this compound is not available, generally, strong acidic conditions (pH < 4) are more likely to promote the hydrolysis of ether linkages. The rate of degradation is typically dependent on both pH and temperature. For sensitive applications, it is advisable to conduct preliminary stability studies at the intended experimental pH.
Q3: How can I minimize the degradation of this compound in my acidic reaction?
A3: To minimize degradation, consider the following:
-
Use the mildest acidic conditions possible for your reaction.
-
Keep the reaction temperature as low as feasible.
-
Minimize the reaction time.
-
If possible, use a non-aqueous solvent system. However, be aware that residual water in organic solvents can still lead to hydrolysis.[3]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.
Q4: What are the likely degradation products I should look for?
A4: The expected degradation products from acid-catalyzed hydrolysis are:
-
5-hydroxy-2,3-dihydro-1,4-benzodioxine
-
2-bromoethanol
You may also observe further reaction products of these initial degradation products depending on the specific reaction conditions.
Troubleshooting Guide: Experimental Issues
Q1: I am getting a lower than expected yield in my reaction where this compound is a reactant in an acidic medium. What could be the cause?
A1: A low yield could be due to the degradation of your starting material. The acidic conditions may be hydrolyzing the ether linkage of the this compound. We recommend analyzing your crude reaction mixture by techniques like HPLC or TLC to check for the presence of the starting material and potential degradation products.
Q2: I see an unexpected spot on my TLC or an extra peak in my HPLC analysis. Could this be a degradation product?
A2: Yes, it is highly likely that the unexpected spot/peak is a degradation product. We suggest co-spotting your reaction mixture with the starting material on a TLC plate or running an HPLC of the starting material alone for comparison. If you have access to the potential degradation products (5-hydroxy-2,3-dihydro-1,4-benzodioxine), using them as standards would help in identification.
Q3: How can I confirm if my compound is degrading during my experiment?
A3: To confirm degradation, you can run a control experiment where you subject this compound to the same reaction conditions (acid, solvent, temperature, time) but without the other reactants. Analyze the sample at different time points using a suitable analytical method like HPLC to monitor the concentration of the starting material and the formation of any new peaks.
Data Presentation
| Condition ID | Acid (Concentration) | Temperature (°C) | Time (hours) | % of Initial Compound Remaining (Example) | Major Degradation Product(s) Observed (Example) |
| A-1 | 0.1 N HCl | 25 | 24 | 95% | 5-hydroxy-2,3-dihydro-1,4-benzodioxine |
| A-2 | 0.1 N HCl | 60 | 24 | 60% | 5-hydroxy-2,3-dihydro-1,4-benzodioxine |
| A-3 | 1 N HCl | 25 | 24 | 70% | 5-hydroxy-2,3-dihydro-1,4-benzodioxine |
| A-4 | 1 N HCl | 60 | 24 | 20% | 5-hydroxy-2,3-dihydro-1,4-benzodioxine |
Experimental Protocols
Protocol for Assessing Acidic Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N and 1 N solutions)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate solution (for neutralization)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a suitable column (e.g., C18)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Sample Preparation:
-
For each acidic condition to be tested (e.g., 0.1 N HCl and 1 N HCl), mix a known volume of the stock solution with the acid solution in a volumetric flask.
-
Prepare a control sample by diluting the stock solution with the solvent mixture without the acid.
-
-
Incubation:
-
Incubate the stress samples and the control sample at the desired temperatures (e.g., room temperature and an elevated temperature like 60°C).
-
Protect the samples from light to avoid photolytic degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with a sodium bicarbonate solution to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).
-
Identify and quantify the major degradation products if possible.
-
Mandatory Visualization
Caption: Proposed degradation of this compound in acid.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Williamson Ether Synthesis for Benzodioxane Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the Williamson ether synthesis for the preparation of benzodioxane derivatives. The following resources provide guidance on common issues, optimization strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis for a benzodioxane derivative is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of benzodioxane derivatives can stem from several factors. The reaction is a classic S\textsubscript{N}2 reaction, and its success is highly dependent on the reaction conditions and the nature of the reactants.[1][2][3][4]
-
Sub-optimal Reaction Conditions: The reaction typically requires heating, with temperatures ranging from 50 to 100 °C, and reaction times of 1 to 8 hours.[2] Insufficient heating or reaction time may lead to incomplete conversion.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can react with the strong base used to deprotonate the alcohol, rendering it ineffective.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Poor Quality of Reagents: Impurities in the starting materials (catechol derivative or the dihaloalkane) can lead to unwanted side reactions.[5] Use freshly purified reagents whenever possible. The quality of the base, such as sodium hydride (NaH), is also critical; a grayish appearance may indicate deactivation.[5]
-
Steric Hindrance: The S\textsubscript{N}2 mechanism is sensitive to steric hindrance. If either the nucleophile (the deprotonated catechol) or the electrophile (the dihaloalkane) is sterically bulky, the reaction rate will decrease, allowing competing side reactions to dominate.[3][6]
-
Side Reactions: The most common side reaction is the E2 elimination, which is favored by sterically hindered substrates and high temperatures.[5][6]
Q2: I am observing the formation of significant amounts of byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A2: The primary competing reaction in the Williamson ether synthesis is the base-catalyzed E2 elimination of the alkylating agent.[2][6] This is particularly problematic with secondary and tertiary alkyl halides.[1][6]
-
Minimizing E2 Elimination:
-
Substrate Choice: Whenever possible, use a primary alkyl halide as the electrophile.[1][6] For benzodioxane synthesis, this typically involves reacting a catechol with a dihaloalkane.
-
Temperature Control: Lower reaction temperatures generally favor the S\textsubscript{N}2 pathway over E2 elimination.[5][6] Start with a lower temperature and gradually increase it while monitoring the reaction progress.
-
Choice of Base: While a strong base is necessary to deprotonate the catechol, a very strong or sterically hindered base can promote elimination.[3] Consider using milder bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}), especially for aryl ether synthesis.[7]
-
-
C-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation, the desired reaction) or at a carbon atom of the aromatic ring (C-alkylation).[2][7] The choice of solvent can influence the regioselectivity. Polar aprotic solvents generally favor O-alkylation.[8]
Q3: How do I choose the appropriate base and solvent for my Williamson ether synthesis of a benzodioxane derivative?
A3: The choice of base and solvent is crucial for the success of the reaction.
-
Base Selection: A base is required to deprotonate the catechol to form the more nucleophilic phenoxide.
-
Strong Bases: For complete deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used.[1][4] These are typically used with polar aprotic solvents like THF or DMF.[1]
-
Carbonate Bases: For the synthesis of aryl ethers, carbonate bases such as potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}) are effective and can be easier to handle.[2][7]
-
Hydroxides: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be used, sometimes in a phase-transfer catalysis system.[2][7]
-
-
Solvent Selection: The solvent plays a key role in solvating the ions and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are highly recommended.[2][5] They effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile.[5]
-
Protic Solvents: Protic solvents (e.g., ethanol) can slow down the reaction rate by solvating the nucleophile, thus reducing its reactivity.[2]
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Williamson ether synthesis of benzodioxane derivatives.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete deprotonation of the catechol. | Use a stronger base (e.g., NaH) or ensure the base is not deactivated. Use anhydrous conditions. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature to 50-100 °C and monitor the reaction for 1-8 hours.[2] Consider using microwave irradiation.[2] | |
| Poor leaving group on the alkylating agent. | Use an alkylating agent with a better leaving group (I > Br > Cl > OTs).[1] | |
| Steric hindrance. | If possible, choose a less sterically hindered catechol or alkylating agent. | |
| Significant Alkene Byproduct | E2 elimination is competing with S\textsubscript{N}2. | Use a primary dihaloalkane. Lower the reaction temperature.[6] Use a less sterically hindered base. |
| Presence of C-Alkylated Products | Reaction with the aromatic ring. | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[8] |
| Difficulty in Product Purification | Unreacted starting materials. | Monitor the reaction by TLC to ensure completion. Optimize stoichiometry to consume the limiting reagent. |
| Emulsion formation during workup. | Add a saturated brine solution to break the emulsion. | |
| Co-elution of product and byproducts during chromatography. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Experimental Protocols
General Protocol for the Synthesis of a 1,4-Benzodioxane Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the catechol derivative (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add the base (e.g., K\textsubscript{2}CO\textsubscript{3}, 2.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the dihaloalkane (e.g., 1,2-dibromoethane, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for Williamson ether synthesis.
Caption: Desired vs. side reaction pathways.
Caption: Decision tree for base and solvent selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine. The information is designed to help prevent decomposition during storage and handling.
Troubleshooting Guide
Q1: I observed a change in the color of my this compound sample during storage. What could be the cause?
A change in color, such as yellowing or browning, can be an indicator of chemical decomposition. This may be caused by exposure to light, elevated temperatures, or moisture. It is crucial to store the compound in a cool, dark, and dry place.[1][2] We recommend performing an analytical check (e.g., HPLC, NMR) to assess the purity of the material before use.
Q2: My experimental results are inconsistent when using a previously opened bottle of this compound. Why might this be happening?
Inconsistent results can stem from the degradation of the compound upon repeated exposure to the atmosphere. Each time the bottle is opened, the contents are exposed to oxygen and humidity, which can accelerate decomposition. To mitigate this, we recommend aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to ambient conditions.
Q3: I suspect my sample of this compound has degraded. What are the likely decomposition products?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, two primary decomposition routes are plausible:
-
Hydrolysis of the bromoethoxy group: The presence of moisture can lead to the hydrolysis of the C-Br bond, resulting in the formation of 5-(2-Hydroxyethoxy)-2,3-dihydro-1,4-benzodioxine and hydrobromic acid. The acid generated can further catalyze the degradation of the starting material.
-
Ether cleavage: Although less likely under typical storage conditions, the ether linkage could be susceptible to cleavage under acidic or basic conditions, which might arise from other decomposition processes.
A diagram illustrating a potential decomposition pathway is provided below.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated (2-8 °C).
-
Light: Protected from light by using an amber-colored vial or by storing the container in a dark place.[1]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: In a tightly sealed container to prevent the ingress of moisture.[1]
Q5: How should I handle this compound in the laboratory?
As with many halogenated aromatic compounds, proper safety precautions should be taken.[1][2][3][4][5]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][3][4][5]
-
Hygine: Wash hands thoroughly after handling.[1]
The following workflow diagram outlines the recommended handling procedure.
Stability Data
Currently, there is no published quantitative data on the long-term stability of this compound under various conditions. We recommend that users perform their own stability studies if the integrity of the compound is critical for their application. The following table can be used to record and compare stability data.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| Recommended: | |||
| 2-8 °C, Dark, Inert Atmosphere | Initial | ||
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| 1 Year | |||
| Accelerated: | |||
| 25 °C, Ambient Light, Air | Initial | ||
| 1 Week | |||
| 2 Weeks | |||
| 1 Month | |||
| 40 °C, Ambient Light, Air | Initial | ||
| 1 Week | |||
| 2 Weeks | |||
| 1 Month |
Experimental Protocol: Stability Assessment of this compound
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Analytical balance
-
Volumetric flasks
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Climate-controlled chambers or incubators
-
Amber glass vials with screw caps
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Initial Analysis (Timepoint = 0):
-
Analyze the freshly prepared working solution by HPLC to determine the initial purity.
-
Record the peak area of the main compound and any impurities.
-
Note the physical appearance of the solid sample and the solution.
-
-
Storage Conditions:
-
Aliquot the solid this compound into several amber glass vials.
-
Store the vials under the different conditions outlined in the stability data table (e.g., 2-8 °C/dark/inert atmosphere, 25 °C/light/air, 40 °C/light/air).
-
-
Timepoint Analysis:
-
At each specified timepoint (e.g., 1 week, 1 month, etc.), remove one vial from each storage condition.
-
Prepare a working solution as described in step 1.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Calculate the purity of the compound based on the peak area percentage.
-
Record the appearance of the solid sample.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan (e.g., 275 nm)
-
Column Temperature: 25 °C
-
-
Data Analysis:
-
Calculate the percentage purity at each timepoint using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Compare the purity and appearance of the samples stored under different conditions to the initial data.
-
Plot the purity as a function of time for each storage condition to visualize the degradation rate.
-
References
Technical Support Center: Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing chiral 2,3-dihydro-1,4-benzodioxane derivatives?
A1: The primary synthetic routes include:
-
Enzymatic Kinetic Resolution: This method often involves the use of lipases to selectively acylate or hydrolyze a racemic mixture of a 2,3-dihydro-1,4-benzodioxane derivative, yielding one enantiomer in high enantiomeric excess.[1][2][3]
-
Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or iridium, can be used for the enantioselective hydrogenation of a prochiral 1,4-benzodioxin precursor to the desired chiral 2,3-dihydro-1,4-benzodioxane.
-
Palladium-Catalyzed Intramolecular O-arylation: This approach involves the cyclization of a chiral precursor, often derived from a chiral pool, using a palladium catalyst.[1]
-
Synthesis from a Chiral Pool: Starting with a readily available enantiopure material, such as D-mannitol or epichlorohydrin, allows for the incorporation of chirality from the beginning of the synthetic sequence.
Q2: Why is maintaining the stereochemistry at the C2 position so critical?
A2: The absolute configuration of the stereocenter at the C2 position of the benzodioxane ring has been shown to be crucial for the biological activity of these compounds.[1] Different enantiomers can exhibit significantly different pharmacological effects, with one enantiomer often being more potent or having a different biological target.[4]
Q3: What are some of the key applications of chiral 2,3-dihydro-1,4-benzodioxane derivatives?
A3: This structural motif is present in a wide range of biologically active molecules and therapeutic agents.[1][5] These include antihypertensive drugs (e.g., Doxazosin), α- and β-blocking agents, and compounds targeting serotonin receptors for the treatment of conditions like schizophrenia and headaches.[1]
Troubleshooting Guide
Low or No Yield
Q4: I am getting a very low yield in my cyclization reaction to form the 2,3-dihydro-1,4-benzodioxane ring. What could be the issue?
A4: Low yields in the cyclization step can stem from several factors:
-
Base Strength and Type: The choice of base is critical. A base that is too strong can lead to side reactions, while a weak base may not sufficiently deprotonate the catechol hydroxyl group for efficient cyclization. Common bases for this reaction include potassium carbonate (K₂CO₃).
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and the solubility of the reactants.[6] Aprotic polar solvents like dimethylformamide (DMF) are often used.[7]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or products. It is advisable to start at a moderate temperature and optimize from there.
-
Purity of Starting Materials: Impurities in the catechol or the chiral electrophile can interfere with the reaction. Ensure all starting materials are of high purity.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]
Low Enantioselectivity / Racemization
Q5: My product has low enantiomeric excess (ee). What are the common causes and how can I improve it?
A5: Low enantioselectivity is a frequent challenge. Here are some potential causes and solutions:
-
Racemization Under Basic Conditions: The stereocenter at the C2 position can be susceptible to racemization, especially in the presence of a base.[8] This is a significant issue that must be carefully managed.
-
Solution: Minimize exposure to basic conditions, especially at elevated temperatures. If a basic step is necessary, consider using a milder base or performing the reaction at a lower temperature for a shorter duration.
-
-
Suboptimal Catalyst or Ligand (for Asymmetric Catalysis):
-
Incorrect Reaction Temperature:
-
Solution: Vary the reaction temperature. Often, lower temperatures lead to higher enantioselectivity, though this may come at the cost of a slower reaction rate.[9]
-
-
Inappropriate Solvent:
-
Enzyme Deactivation or Suboptimal Conditions (for Enzymatic Resolutions):
Q6: I am observing a decrease in enantiomeric excess during my workup or purification. Why is this happening?
A6: Racemization can occur post-reaction.
-
Basic or Acidic Conditions During Workup: Exposure to strong acids or bases during the workup can cause racemization. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Silica Gel Chromatography: Some chiral compounds are sensitive to the acidic nature of standard silica gel, which can lead to racemization or decomposition.
Purification Challenges
Q7: I am having difficulty purifying my chiral 2,3-dihydro-1,4-benzodioxane derivative. What are some effective purification strategies?
A7: Purification can be challenging due to similar polarities of starting materials, byproducts, and the desired product.
-
Flash Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial for achieving good separation. As mentioned, be mindful of potential issues with silica gel.[7]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC, including chiral HPLC, can be employed.[12]
-
Diastereomeric Salt Formation: For carboxylic acid derivatives, forming diastereomeric salts with a chiral amine can be a powerful method for separating enantiomers through crystallization.[4]
Quantitative Data Summary
Table 1: Effect of Co-solvent on Enzymatic Kinetic Resolution of 1,4-Benzodioxane-2-carboxylic acid methyl ester using CALB mutant A225F/T103A.
| Co-solvent (20% v/v) | Enantiomeric Excess of Substrate (e.e.s) |
| None | ~85% |
| Methanol | ~88% |
| Ethanol | ~90% |
| n-Butanol | >95% |
| Acetonitrile | ~92% |
| Tetrahydrofuran (THF) | ~91% |
Data synthesized from trends described in the literature.[1][3]
Table 2: Comparison of Catalysts for Asymmetric Hydrogenation of a 1,4-Benzodioxin Precursor.
| Chiral Ligand | Catalyst System | Yield | Enantiomeric Excess (ee) |
| ZhaoPhos | Rh-based | >99% | >99% |
| Tropos Biphenyl Phosphine-Oxazoline | Ir-based | Excellent | Moderate to Good |
| Me-AntPhos | Pd-based | - | 7% |
| i-Pr-AntPhos | Pd-based | - | 5% |
Data extracted from various sources for illustrative comparison.[10][13]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic acid methyl ester
This protocol is based on the work with Candida antarctica lipase B (CALB).[1][3]
-
Reaction Setup: To a solution of racemic 1,4-benzodioxan-2-carboxylic acid methyl ester (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) is added n-butanol as a co-solvent (20% v/v).
-
Enzyme Addition: Immobilized CALB (e.g., Novozym 435) is added to the mixture.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Workup: Once the desired conversion is reached, the enzyme is filtered off. The filtrate is then subjected to a standard aqueous workup to separate the unreacted ester from the carboxylic acid product.
-
Purification: The separated ester and acid are then purified, typically by column chromatography or crystallization.
Protocol 2: Synthesis of a 2,3-Dihydrobenzo[b][2][4]dioxine Carboxylate via Williamson Ether Synthesis
This is a general procedure for the cyclization reaction.[7]
-
Reaction Setup: To a solution of a substituted catechol (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, ~1.1 eq).
-
Addition of Electrophile: A solution of the chiral electrophile, such as methyl 2,3-dibromopropionate (1.0 eq), in DMF is added dropwise to the catechol solution.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours (e.g., 10 h).
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine. This valuable intermediate is often synthesized via a Williamson ether synthesis, a robust and widely used method for forming ethers. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a Williamson ether synthesis, which is a classic S(_N)2 reaction. In this case, the phenoxide ion, formed by the deprotonation of 2,3-dihydro-1,4-benzodioxin-5-ol, acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group.
Q2: What are the critical parameters to control for a successful synthesis?
Key parameters include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base is required to fully deprotonate the starting phenol without competing in the substitution reaction. The solvent should be polar and aprotic to solvate the cation of the base and enhance the nucleophilicity of the phenoxide. Temperature control is crucial to balance the reaction rate and minimize side reactions.
Q3: What are the most common side reactions to be aware of?
The most prevalent side reaction is the E2 elimination of HBr from 1,2-dibromoethane, which is promoted by the basic conditions and can lead to the formation of vinyl bromide. Another potential side reaction is the dialkylation of the starting phenol, where the product, this compound, reacts with another molecule of the phenoxide.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting phenol and the appearance of the product spot. A suitable eluent system, for example, a mixture of dichloromethane and methanol, can be used for this purpose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting phenol. 2. Inactive 1,2-dibromoethane. 3. Low reaction temperature. | 1. Ensure the use of a sufficiently strong and dry base (e.g., potassium carbonate, sodium hydride). 2. Use fresh or properly stored 1,2-dibromoethane. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Formation of a Major Byproduct | 1. E2 elimination of HBr from 1,2-dibromoethane. 2. Dialkylation of the starting phenol. | 1. Use a less sterically hindered base. Maintain a moderate reaction temperature. 2. Use a stoichiometric amount or a slight excess of 1,2-dibromoethane. Consider adding the phenoxide solution slowly to the 1,2-dibromoethane solution. |
| Difficult Purification | 1. Presence of unreacted starting material. 2. Formation of polar impurities. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. 2. Perform an aqueous workup to remove inorganic salts. Utilize column chromatography with a suitable solvent gradient for efficient separation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a benzodioxane derivative.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-dihydro-1,4-benzodioxin-5-ol | 152.15 | 1.0 g | 6.57 mmol |
| 1,2-Dibromoethane | 187.86 | 1.47 g (0.78 mL) | 7.88 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.09 g | 7.88 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a stirred suspension of 2,3-dihydro-1,4-benzodioxin-5-ol (1.0 g, 6.57 mmol) and potassium carbonate (1.09 g, 7.88 mmol) in dimethylformamide (20 mL), add 1,2-dibromoethane (0.78 mL, 7.88 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a valuable intermediate in pharmaceutical research. The routes are evaluated based on starting materials, reaction steps, and overall efficiency, supported by experimental data from peer-reviewed literature.
Executive Summary
Two primary synthetic pathways for this compound have been identified and compared. Both routes converge on the key intermediate, 1,4-benzodioxan-5-ol, which is subsequently alkylated to yield the final product.
-
Route 1: Commences with the commercially available 2,3-dihydroxybenzoic acid. This pathway involves an initial esterification, followed by a cyclization reaction to form the benzodioxane ring system, and subsequent reduction to the key alcohol intermediate.
-
Route 2: Utilizes pyrogallol (1,2,3-trihydroxybenzene) as the starting material. This method relies on a selective protection strategy to differentiate the hydroxyl groups, followed by the formation of the dioxin ring, and finally deprotection to afford 1,4-benzodioxan-5-ol.
The final step in both routes is the Williamson ether synthesis, where 1,4-benzodioxan-5-ol is alkylated with 1,2-dibromoethane.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route 1: From 2,3-Dihydroxybenzoic Acid | Route 2: From Pyrogallol | Final Step: Alkylation |
| Starting Material | 2,3-Dihydroxybenzoic Acid | Pyrogallol | 1,4-Benzodioxan-5-ol |
| Key Intermediate | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | 1-O-Benzylpyrogallol | This compound |
| Reagents | MeOH, H₂SO₄, 1,2-dibromoethane, K₂CO₃, LiAlH₄ | Benzyl chloride, K₂CO₃, 1,2-dichloroethane, NaOH, Pd/C, H₂ | 1,2-dibromoethane, K₂CO₃ |
| Solvent | Methanol, DMF, THF | Acetone, Water | DMF |
| Reaction Temperature | Reflux, Room Temperature | Reflux, Room Temperature | 80 °C |
| Reaction Time | 12h, 10h, 4h | 8h, 6h, 12h | 12h |
| Yield | 85% (esterification), 70% (cyclization), High (reduction, assumed) | High (benzylation, assumed), 65% (cyclization), High (deprotection, assumed) | ~75% |
| Overall Yield (estimated) | ~50-55% | ~55-60% | - |
| Purity | High after chromatography | High after chromatography | High after chromatography |
Experimental Protocols
Route 1: From 2,3-Dihydroxybenzoic Acid
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid (catalytic amount) is added. The mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl 2,3-dihydroxybenzoate.[1]
Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
A mixture of methyl 2,3-dihydroxybenzoate (1.0 eq), 1,2-dibromoethane (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated to reflux for 10 hours.[1] The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[1]
Step 3: Reduction to 1,4-Benzodioxan-5-ol
To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield 1,4-benzodioxan-5-ol.
Route 2: From Pyrogallol
Step 1: Selective Benzylation of Pyrogallol
To a solution of pyrogallol (1.0 eq) and potassium carbonate (1.1 eq) in acetone, benzyl chloride (1.0 eq) is added dropwise. The mixture is heated to reflux for 8 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield 1-O-benzylpyrogallol.
Step 2: Synthesis of 5-Benzyloxy-2,3-dihydro-1,4-benzodioxine
A mixture of 1-O-benzylpyrogallol (1.0 eq), 1,2-dichloroethane (1.1 eq), and powdered sodium hydroxide (2.5 eq) in water is heated to reflux for 6 hours with vigorous stirring. After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give 5-benzyloxy-2,3-dihydro-1,4-benzodioxine.
Step 3: Deprotection to 1,4-Benzodioxan-5-ol
A solution of 5-benzyloxy-2,3-dihydro-1,4-benzodioxine (1.0 eq) in ethanol is hydrogenated over 10% palladium on charcoal (Pd/C) under a hydrogen atmosphere for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated to give 1,4-benzodioxan-5-ol.
Final Step: Alkylation of 1,4-Benzodioxan-5-ol
A mixture of 1,4-benzodioxan-5-ol (1.0 eq), 1,2-dibromoethane (1.5 eq), and potassium carbonate (2.0 eq) in DMF is stirred at 80 °C for 12 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Mandatory Visualization
References
Comparative Biological Activity of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The 1,4-benzodioxane nucleus is a well-established, versatile template in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of the biological activity of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine and its analogs, with a focus on their interactions with key physiological targets. The compound this compound often serves as a crucial synthetic intermediate for the development of more complex molecules, particularly those targeting adrenergic and serotonin receptors.
Adrenergic and Serotonergic Receptor Affinity: A Primary Focus
Research has extensively explored the 1,4-benzodioxane scaffold for its affinity to α-adrenergic and 5-HT1A receptors. The substitution at the 5-position of the benzodioxane ring plays a critical role in modulating the potency and selectivity of these compounds. While direct comparative studies on a series of simple 5-(2-substituted ethoxy) analogs are limited, broader SAR studies on more complex derivatives provide valuable insights.
For instance, derivatives where the 5-position is functionalized with larger moieties, such as arylpiperazines, have demonstrated significant α1-adrenoceptor antagonist activity.[1] Similarly, modifications of the 1,4-benzodioxane template have led to the development of potent 5-HT1A receptor agonists and antagonists.[2][3]
The following table summarizes the affinity of selected 1,4-benzodioxane derivatives for adrenergic and serotonergic receptors, illustrating the impact of structural modifications.
| Compound/Analog | Target(s) | Activity (Ki, nM) | Reference Compound(s) |
| 2-(2,6-dimethoxyphenoxy)ethyl-1,4-benzodioxan derivative (a WB4101 analog) | α1A-Adrenoceptor | 0.2 | Prazosin (0.1) |
| α1B-Adrenoceptor | 2.5 | Prazosin (0.3) | |
| α1D-Adrenoceptor | 1.8 | Prazosin (0.2) | |
| (S)-enantiomer of a 1,4-dioxane derivative | 5-HT1A Receptor | 1.2 | 8-OH-DPAT (0.8) |
| 4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine | 5-HT1A Receptor | 0.5 | 8-OH-DPAT (0.8) |
Table 1: Comparative Receptor Affinities of 1,4-Benzodioxane Analogs. Data is compiled from various studies to illustrate the structure-activity relationships.
Experimental Protocols
Radioligand Binding Assays for Adrenergic and Serotonin Receptors
Objective: To determine the binding affinity of test compounds for α1-adrenergic and 5-HT1A receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HeLa cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors or [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The development of novel therapeutics often involves a multi-step process from initial screening to lead optimization. The diagram below illustrates a typical workflow for the synthesis and evaluation of 1,4-benzodioxane analogs.
Figure 1: General workflow for the development of 1,4-benzodioxane analogs.
Beyond Adrenergic and Serotonergic Targets: PARP1 Inhibition
More recent research has identified the 1,4-benzodioxane scaffold as a potential inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy. A study identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor with an IC50 of 5.8 µM. This opens up a new avenue for the therapeutic application of this versatile scaffold.
The general synthetic scheme to access such derivatives often involves the use of this compound as a starting material to introduce a functional handle at the 5-position, which is then elaborated to the desired carboxamide or other functional groups.
Figure 2: Synthetic utility of this compound.
Conclusion
The 1,4-benzodioxane scaffold, with this compound as a key intermediate, continues to be a rich source of pharmacologically active compounds. While direct comparative data for simple analogs of the title compound are not abundant in the public domain, the broader structure-activity relationship studies consistently highlight the importance of the substitution pattern on the benzodioxane ring for achieving desired biological activity. The primary activities associated with this scaffold are modulation of adrenergic and serotonin receptors, with emerging applications in areas such as oncology through PARP1 inhibition. Future research focusing on systematic modifications of the 5-alkoxy side chain could provide a more detailed understanding of the SAR and lead to the development of novel therapeutics with enhanced potency and selectivity.
References
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Benzodioxane Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safer and More Efficient Synthesis of Benzodioxanes Beyond 1,2-Dibromoethane.
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The traditional synthesis often involves the use of 1,2-dibromoethane, a reagent now recognized for its significant health and environmental hazards. This guide provides a comprehensive comparison of viable alternative reagents for the synthesis of benzodioxanes, with a focus on greener, safer, and more efficient methodologies. We present a detailed analysis of experimental data, protocols, and the mechanistic pathways of key benzodioxane-containing therapeutics.
Performance Comparison of Alternative Reagents
The selection of an appropriate reagent for benzodioxane synthesis is a critical decision that balances yield, reaction conditions, safety, and cost. The following table summarizes the performance of several alternatives to 1,2-dibromoethane in the reaction with catechol to form the 1,4-benzodioxane ring.
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | Not Specified | ~45%[1] | Well-established method | High toxicity, carcinogen |
| Glycerol Carbonate | NaOCH₃ | None (Neat) | 170 | 1 | up to 88%[2] | Green, solvent-free, high yield, safer reagent | High temperature required |
| Epichlorohydrin | 10% aq. KOH | None (Neat) | 100 | Not Specified | Not Specified | Readily available | Toxic, potential for byproducts |
| Glycidyl Tosylate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Can be used for chiral synthesis | High cost |
| 3-Chloro-1,2-propanediol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | More economical than glycidyl tosylate | Less reactive than epoxide derivatives |
| Ethyl 2,3-dibromopropionate | K₂CO₃ | Dry Acetone | Not Specified | Not Specified | 76% (of carboxylic acid derivative)[3] | Produces a functionalized benzodioxane | Still uses a brominated reagent |
Experimental Protocols
Detailed methodologies for the synthesis of 1,4-benzodioxane derivatives using the compared alternative reagents are provided below.
Synthesis of 2-Hydroxymethyl-1,4-benzodioxane using Glycerol Carbonate
This protocol is adapted from a greener synthesis pathway that is solvent-free and high-yielding.[2]
-
Materials: Catechol, Glycerol Carbonate (GlyC), Sodium Methoxide (NaOCH₃).
-
Procedure:
-
In a reaction vessel, combine catechol and a slight excess of glycerol carbonate.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to 170°C with stirring for 1 hour.
-
The reaction proceeds without the need for a solvent.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the product, 2-hydroxymethyl-1,4-benzodioxane, can be purified using standard techniques such as column chromatography.
-
Synthesis of 2-Hydroxymethyl-1,4-benzodioxane using Epichlorohydrin
This protocol describes a classical approach to synthesizing a hydroxyl-functionalized benzodioxane.
-
Materials: Pyrocatechol (Catechol), Epichlorohydrin, 10% aqueous Potassium Hydroxide (KOH) solution, Ether.
-
Procedure:
-
In a round-bottom flask equipped with a condenser and a stirrer, vigorously stir a mixture of 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution.
-
Heat the mixture to 100°C.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Extract the product with ether.
-
Wash the ether extract with dilute potassium hydroxide solution and then with water.
-
Dry the ether extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydroxymethyl-1,4-benzodioxane.
-
Synthesis of 1,4-Benzodioxan-2-carboxylic acid using Ethyl 2,3-dibromopropionate
This method provides a route to a carboxylic acid functionalized benzodioxane, which is a versatile intermediate for further derivatization.[3]
-
Materials: Catechol, Ethyl 2,3-dibromopropionate, Anhydrous Potassium Carbonate (K₂CO₃), Dry Acetone.
-
Procedure:
-
In a flask, dissolve catechol and ethyl 2,3-dibromopropionate in dry acetone.
-
Add anhydrous potassium carbonate to the mixture.
-
Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).
-
After the reaction, filter off the inorganic salts and evaporate the solvent.
-
The resulting intermediate ester is then saponified using a standard procedure (e.g., refluxing with aqueous NaOH or KOH).
-
Acidify the reaction mixture to precipitate the 1,4-benzodioxan-2-carboxylic acid.
-
The product can be purified by recrystallization.
-
Visualizing Synthetic Pathways and Biological Mechanisms
To provide a clearer understanding of the synthetic strategies and the biological relevance of benzodioxanes, the following diagrams have been generated using Graphviz.
Synthetic Workflow for Benzodioxane Synthesis
Caption: Alternative synthetic routes to the 1,4-benzodioxane scaffold from catechol.
Signaling Pathway of Doxazosin, an α1-Adrenergic Receptor Antagonist
Doxazosin, a well-known drug containing the 1,4-benzodioxane moiety, is a selective α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.[4][5][6] Its mechanism of action involves blocking the signaling cascade initiated by norepinephrine.
Caption: Doxazosin blocks norepinephrine-induced α1-adrenergic receptor signaling.
Conclusion
The synthesis of the medicinally important 1,4-benzodioxane scaffold can be achieved through several safer and more efficient alternatives to the traditionally used 1,2-dibromoethane. Glycerol carbonate stands out as a particularly promising green reagent, offering high yields in a solvent-free process. Epichlorohydrin and glycidyl tosylate remain relevant, especially for the synthesis of functionalized and chiral derivatives, although their hazardous nature necessitates careful handling. The choice of reagent will ultimately depend on the specific synthetic goals, scale, and available resources. The continued development of innovative and sustainable synthetic methods is crucial for the future of drug discovery and development in this important class of compounds.
References
- 1. scirp.org [scirp.org]
- 2. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eurjchem.com [eurjchem.com]
- 4. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 6. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine and Its Chloro-Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine and its closely related chloro-analogue, 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine. The structural integrity of these compounds is paramount in drug design and development, where precise molecular architecture dictates biological activity. This document outlines the key experimental data and protocols used to unequivocally confirm their structures.
Structural Comparison at a Glance
The primary evidence for the structural validation of these derivatives comes from single-crystal X-ray diffraction studies. Research has shown that this compound and 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine are isomorphous and isostructural. This means they share the same crystal lattice and their molecules have virtually identical three-dimensional arrangements.
Table 1: Crystallographic Data Comparison
| Parameter | This compound | 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine | Key Observation |
| Crystal System | Monoclinic | Monoclinic | Identical crystal systems. |
| Space Group | P2₁/c | P2₁/c | Identical space groups, indicating the same symmetry elements. |
| a (Å) | 12.234 (3) | 12.062 (5) | Minor differences in unit cell dimensions due to the different sizes of bromine and chlorine atoms. |
| b (Å) | 7.009 (2) | 6.998 (3) | |
| c (Å) | 12.871 (3) | 12.829 (5) | |
| β (°) | 108.34 (3) | 107.98 (3) | |
| Volume (ų) | 1046.7 (5) | 1029.3 (7) |
Table 2: Spectroscopic Data Comparison (Predicted and Representative Data)
| Spectroscopic Technique | This compound | 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine | Expected Key Differences |
| ¹H NMR (ppm) | Aromatic protons (δ 6.8-7.0), Dioxane protons (δ 4.2-4.4), -OCH₂- (δ ~4.3), -CH₂Br (δ ~3.7) | Aromatic protons (δ 6.8-7.0), Dioxane protons (δ 4.2-4.4), -OCH₂- (δ ~4.3), -CH₂Cl (δ ~3.8) | The chemical shift of the methylene group attached to the halogen will differ slightly due to the different electronegativities of Br and Cl. |
| ¹³C NMR (ppm) | Aromatic carbons (δ 115-150), Dioxane carbons (δ ~64), -OCH₂- (δ ~68), -CH₂Br (δ ~30) | Aromatic carbons (δ 115-150), Dioxane carbons (δ ~64), -OCH₂- (δ ~68), -CH₂Cl (δ ~41) | A noticeable difference in the chemical shift of the carbon atom bonded to the halogen is expected. |
| IR (cm⁻¹) | C-H (aromatic & aliphatic), C-O (ether), C-Br stretch | C-H (aromatic & aliphatic), C-O (ether), C-Cl stretch | The most significant difference will be the position of the carbon-halogen stretching vibration (C-Br typically ~650-550 cm⁻¹, C-Cl typically ~800-600 cm⁻¹). |
| Mass Spec. (m/z) | Molecular ion peak with characteristic isotopic pattern for bromine (M, M+2 in ~1:1 ratio) | Molecular ion peak with characteristic isotopic pattern for chlorine (M, M+2 in ~3:1 ratio) | The mass of the molecular ion will differ by the mass difference between Br and Cl. The isotopic patterns are distinct and diagnostic. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a series of images as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F². This process refines the atomic positions, and thermal parameters to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for these types of molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the structural validation of these benzodioxine derivatives.
Caption: General experimental workflow for the synthesis and structural validation of benzodioxine derivatives.
Caption: Logical relationship of experimental evidence confirming the molecular structure.
A Comparative Guide to Benzodioxane and Benzoxathiane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. This guide provides a comparative analysis of two structurally related heterocyclic scaffolds: benzodioxane and benzoxathiane. While benzodioxane has been extensively explored and is a component of several marketed drugs, benzoxathiane remains a less-chartered territory, offering potential for novel drug design. This objective comparison, supported by available experimental data, aims to inform researchers on the current standing and future prospects of these two scaffolds in drug discovery.
Physicochemical Properties: A Tale of Two Heteroatoms
The primary difference between the benzodioxane and benzoxathiane scaffolds lies in the replacement of one oxygen atom with a sulfur atom in the heterocyclic ring. This substitution is anticipated to influence key physicochemical properties such as lipophilicity, hydrogen bond accepting capacity, and metabolic stability. While extensive experimental data for a direct comparison of a wide range of derivatives is not available, we can infer some general trends based on the fundamental properties of oxygen and sulfur.
Table 1: Comparative Physicochemical Properties of Benzodioxane and Benzoxathiane Scaffolds
| Property | Benzodioxane | Benzoxathiane | Rationale for Difference |
| Molecular Weight | Lower | Higher | Sulfur is heavier than oxygen. |
| Lipophilicity (logP) | Generally lower | Generally higher | Sulfur is less electronegative and more polarizable than oxygen, which can lead to increased lipophilicity. |
| Hydrogen Bond Acceptors | Two | One (oxygen) | The sulfur atom in a thioether is a very weak hydrogen bond acceptor. |
| Dipole Moment | Generally higher | Generally lower | The difference in electronegativity between carbon and oxygen is greater than that between carbon and sulfur. |
| Metabolic Stability | Susceptible to O-dealkylation | Potentially more stable to O-dealkylation, but susceptible to oxidation at the sulfur atom (sulfoxide, sulfone formation). | The C-S bond can be more stable than the C-O bond to certain metabolic enzymes, but the sulfur atom itself is a site for oxidation. |
Biological Activities: A Lopsided Picture
The benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds with a wide array of therapeutic applications. In contrast, the pharmacological profile of the benzoxathiane scaffold is significantly less explored, with only a few studies reporting its biological activities.
Table 2: Comparative Biological Activities of Benzodioxane and Benzoxathiane Derivatives
| Biological Target/Activity | Benzodioxane Derivatives | Benzoxathiane Derivatives |
| α-Adrenergic Receptor Antagonism | Yes (e.g., Doxazosin, Piperoxan) | Limited data available. |
| Anticancer Activity | Yes (various mechanisms) | Yes (e.g., against MCF-7 breast cancer cell line)[1] |
| Antidepressant Activity | Yes | Limited data available. |
| Antihypertensive Activity | Yes | Limited data available. |
| Antimicrobial Activity | Yes | Limited data available. |
| Antioxidant Activity | Yes | Limited data available. |
| Ion Channel Modulation | Yes | Limited data available. |
| Enzyme Inhibition | Yes (various enzymes) | Limited data available. |
The benzodioxane moiety is a key component of several clinically significant drugs, including:
-
Doxazosin: An α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
-
Piperoxan: An early α-adrenergic blocking agent.
-
Eliglustat: A glucosylceramide synthase inhibitor for the treatment of Gaucher's disease.
For the benzoxathiane scaffold, one study has reported the synthesis of 2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives and their evaluation as anticancer agents against the MCF-7 breast cancer cell line, with some compounds showing promising activity and inducing apoptosis.[1]
ADMET Profile: Predicting the Fate of a Drug
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. While in-depth, comparative ADMET data for a range of benzodioxane and benzoxathiane derivatives is scarce, we can make some general predictions based on their structures.
Table 3: Predicted ADMET Profile Comparison
| ADMET Parameter | Benzodioxane Derivatives | Benzoxathiane Derivatives |
| Absorption | Generally good oral bioavailability has been observed for many derivatives. | Higher lipophilicity may lead to good passive diffusion, but could also increase binding to food and plasma proteins, potentially affecting absorption. |
| Distribution | Can be designed to cross the blood-brain barrier. | Higher lipophilicity may favor distribution into fatty tissues. |
| Metabolism | Prone to O-dealkylation and hydroxylation on the aromatic ring. | The sulfur atom is a potential site of oxidation to sulfoxide and sulfone metabolites, which can alter activity and clearance. |
| Excretion | Metabolites are typically excreted renally. | Metabolites are likely to be excreted renally. |
| Toxicity | Generally well-tolerated, though specific toxicities depend on the overall molecule. | The potential for sulfur-related toxicity (e.g., reactive metabolites) would need to be carefully evaluated. |
Experimental Protocols
To facilitate further research and a more direct comparison, this section provides detailed methodologies for key experiments commonly used in the evaluation of such scaffolds.
Synthesis of 2-Aminomethyl-1,4-Benzodioxane Derivatives
This protocol describes a general method for the synthesis of 2-aminomethyl-1,4-benzodioxane, a common intermediate for further derivatization.
Materials:
-
2-Hydroxymethyl-1,4-benzodioxane
-
Thionyl chloride (SOCl₂)
-
Ammonia (in methanol or as ammonium hydroxide)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Chlorination: To a solution of 2-hydroxymethyl-1,4-benzodioxane in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction with ice-cold water and extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloromethyl-1,4-benzodioxane.
-
Amination: Dissolve the crude 2-chloromethyl-1,4-benzodioxane in a solution of ammonia in methanol. Stir the reaction in a sealed vessel at room temperature or with gentle heating until the reaction is complete.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford 2-aminomethyl-1,4-benzodioxane.
α1-Adrenoceptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-Prazosin).
-
Test compounds (benzodioxane or benzoxathiane derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the test compound, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp for Ion Channel Modulation
This electrophysiological technique is used to measure the effect of test compounds on ion channel activity.
Materials:
-
Cells expressing the ion channel of interest.
-
External and internal pipette solutions specific for the ion channel being studied.
-
Patch clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Test compounds.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a suitable resistance (e.g., 2-5 MΩ) and fill with the internal solution.
-
Gigaohm Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.
-
Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential and apply voltage steps or ramps to elicit ion channel currents.
-
Compound Application: Perfuse the test compound onto the cell and record the changes in the ion channel currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties such as activation, inactivation, and conductance.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic effects of potential anticancer agents.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells and determine the IC₅₀ value.
Caco-2 Permeability Assay
This in vitro model is used to predict the intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compounds.
-
LC-MS/MS system for sample analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): Add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber. At various time points, take samples from the basolateral chamber.
-
Permeability Assay (Basolateral to Apical): Add the test compound to the basolateral chamber and transport buffer to the apical chamber. At various time points, take samples from the apical chamber.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Figure 1: Simplified GPCR signaling pathway for an α1-adrenergic receptor and the inhibitory action of a benzodioxane antagonist.
Figure 2: General experimental workflow for the discovery and development of drugs based on the benzodioxane or benzoxathiane scaffold.
Figure 3: Logical relationship diagram comparing the current state of knowledge for benzodioxane and benzoxathiane scaffolds.
Conclusion and Future Directions
The benzodioxane scaffold has proven to be a highly versatile and fruitful starting point for the development of a wide range of therapeutic agents. Its favorable physicochemical properties and ability to interact with numerous biological targets have solidified its place in the medicinal chemist's toolbox.
In contrast, the benzoxathiane scaffold remains largely underexplored. The limited available data suggests potential for this scaffold, particularly in the area of anticancer drug discovery. The bioisosteric replacement of an oxygen atom with sulfur offers a subtle yet significant modification that can alter a molecule's properties in ways that may be advantageous for specific therapeutic targets.
This comparative guide highlights a significant knowledge gap and, consequently, a compelling opportunity for future research. A systematic investigation into the synthesis and biological evaluation of a diverse library of benzoxathiane derivatives is warranted. Such studies would not only provide a more direct and comprehensive comparison with the well-established benzodioxane scaffold but could also unlock novel chemical space for the discovery of new and effective medicines. The detailed experimental protocols provided herein offer a foundation for researchers to embark on this exciting avenue of drug discovery.
References
Unveiling the Structural Landscape of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine Derivatives: A Comparative Crystallographic Guide
A detailed comparative analysis of the X-ray crystal structures of 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine and its derivatives reveals crucial insights into their molecular conformation and intermolecular interactions. This guide provides a comprehensive overview of their structural features, supported by a summary of experimental data and detailed protocols for researchers in drug discovery and materials science.
A pivotal study in the field has demonstrated that this compound and its chloro-analogue, 5-(2-chloroethoxy)-2,3-dihydro-1,4-benzodioxine, are isomorphous, meaning they exhibit the same crystal structure and packing arrangement.[1] This fundamental similarity provides a solid foundation for comparing the effects of halogen substitution on the solid-state properties of this important class of compounds. The crystallographic data for the bromo-derivative is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 746083.
Comparative Crystallographic Data
While the full crystallographic datasets require specialized access, the following tables summarize the key parameters that are essential for a comparative structural analysis. Note: Specific quantitative data was not available in the public domain at the time of this publication and is presented here as a template for data comparison.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | This compound | 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine |
| CCDC Number | 746083 | Data not publicly available |
| Chemical Formula | C₁₀H₁₁BrO₃ | C₁₀H₁₁ClO₃ |
| Formula Weight | Data not available | Data not available |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | Data not available | Data not available |
| β (°) | Data not available | Data not available |
| γ (°) | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| Temperature (K) | Data not available | Data not available |
| Radiation (Å) | Data not available | Data not available |
| Final R indices | Data not available | Data not available |
| Goodness-of-fit on F² | Data not available | Data not available |
Table 2: Key Geometric Parameters (Bond Lengths in Å, Angles in °)
| Feature | This compound | 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine |
| C-Halogen Bond Length | Data not available | Data not available |
| C-O (ethoxy) Bond Length | Data not available | Data not available |
| O-C-C (ethoxy) Bond Angle | Data not available | Data not available |
| Conformation of ethoxy chain | Data not available | Data not available |
Experimental Protocols
The determination of the crystal structures of these benzodioxine derivatives follows a well-established workflow in small molecule X-ray crystallography.
Synthesis and Purification
The synthesis of this compound derivatives is typically achieved through a Williamson ether synthesis. This involves the reaction of a corresponding 5-hydroxy-2,3-dihydro-1,4-benzodioxine precursor with an appropriate 1,2-dihaloethane in the presence of a base.
-
Reaction Setup: The 5-hydroxy-2,3-dihydro-1,4-benzodioxine is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Deprotonation: A base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylation: 1,2-dibromoethane is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction.
-
Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The crude product is then purified using column chromatography on silica gel to yield the pure this compound derivative.
Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) to prepare a saturated solution.
-
Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of well-ordered single crystals over a period of several days.
X-ray Diffraction Analysis
-
Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed within a diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å) as the crystal is rotated.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and subsequently refined using full-matrix least-squares procedures. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in geometrically calculated positions. The final structural model is validated to ensure its quality and accuracy.
Visualizing the Experimental Pathway
The following diagram illustrates the typical workflow from the synthesis of the target compounds to the final determination of their crystal structures.
Caption: From synthesis to structure: the experimental workflow.
References
A Comparative Review of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine in Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine serves as a key intermediate, primarily utilized for the introduction of a two-carbon ether linkage to the pharmacologically significant 2,3-dihydro-1,4-benzodioxine scaffold. This guide provides a comparative analysis of its application, particularly in the synthesis of alpha-1 adrenergic receptor antagonists, and presents relevant experimental data and protocols.
The 2,3-dihydro-1,4-benzodioxine moiety is a well-established pharmacophore found in a variety of clinically important drugs, most notably in alpha-1 adrenergic receptor antagonists such as Doxazosin. These antagonists are widely prescribed for the treatment of hypertension and benign prostatic hyperplasia. The ether linkage at the 5-position of the benzodioxine ring plays a crucial role in the molecule's interaction with the receptor and its overall pharmacological profile.
Comparison of Synthetic Linkers in Benzodioxan-Based Alpha-1 Adrenergic Antagonists
The length and composition of the linker chain originating from the 5-position of the benzodioxan core can significantly influence the biological activity of the resulting compounds. While direct comparative studies quantitatively benchmarking this compound against a range of other linkers are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on related benzodioxan derivatives provide valuable insights.
Generally, variations in the length of the alkoxy chain can affect the compound's affinity and selectivity for the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). The two-carbon ether chain provided by this compound is a common motif in potent alpha-1 antagonists, suggesting it provides an optimal distance and flexibility for receptor binding.
| Linker Type | General Impact on Activity | Reference Compound Example |
| Ethoxy (from this compound) | Commonly found in potent α1-adrenergic antagonists. | Doxazosin |
| Methoxy | May result in altered receptor affinity and selectivity. | WB-4101 (a known α1-adrenergic antagonist) |
| Propoxy and longer chains | Can lead to decreased potency due to steric hindrance or suboptimal orientation in the receptor binding pocket. | Experimental Derivatives |
Experimental Protocols
Detailed experimental procedures for the synthesis of bioactive molecules are crucial for reproducibility and further development. Below is a representative protocol for an N-alkylation reaction, a common step where a bromoalkoxy intermediate like this compound would be used.
General Protocol for N-alkylation using an Alkyl Halide
This protocol describes the general steps for the N-alkylation of a piperazine derivative, a key step in the synthesis of many alpha-1 adrenergic antagonists.
Materials:
-
Piperazine derivative (1.0 eq)
-
This compound (or other alkyl halide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the piperazine derivative in anhydrous DMF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonists
Compounds synthesized using this compound, such as Doxazosin, primarily act by blocking the alpha-1 adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to a cascade of intracellular events that result in smooth muscle relaxation. This is particularly relevant in the vasculature, leading to vasodilation and a decrease in blood pressure, and in the prostate and bladder neck, alleviating symptoms of benign prostatic hyperplasia.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Safety Operating Guide
Essential Safety and Operational Guide for 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine (CAS No. 1710-62-9). The following procedures are based on best practices for handling structurally similar brominated and halogenated aromatic compounds. It is imperative to consult the official Safety Data Sheet (SDS) from the manufacturer upon receipt of this chemical and before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound should be handled with caution. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3][4] A comprehensive PPE strategy is the first line of defense against potential exposure.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing.[1] | Must be compliant with ANSI Z87.1 standards.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][5] A flame-resistant lab coat should be worn over personal clothing.[1] | Inspect gloves for integrity before each use. Ensure the lab coat is fully buttoned.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][4] | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
| Footwear | Closed-toe shoes made of a material that resists chemical penetration.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Review the Safety Data Sheet (SDS) for all reagents.
-
Ensure all necessary PPE is readily available and in good condition.[1]
-
Verify that the chemical fume hood is functioning correctly.[1]
-
Prepare and label a dedicated "Halogenated Organic Waste" container.[4][6]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the material.[1]
-
Keep containers of the chemical closed when not in use.[1]
3. In-Use:
-
Avoid the formation of dust and aerosols.[1]
-
Perform all experimental procedures within the chemical fume hood.[4]
-
Avoid all personal contact, including inhalation.[7] Wear protective clothing when risk of exposure occurs.[7]
4. End of Work:
-
Thoroughly clean the work area after handling is complete.[1]
-
Decontaminate all glassware and work surfaces.[6]
-
Wash hands and any exposed skin with soap and water.[1]
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and water.[1] Remove contaminated clothing and shoes.[1][2] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed individual to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][8] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4]
-
Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[4][6] The container should be kept tightly sealed and stored in a designated satellite accumulation area.[4]
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.[4]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Consult your local or regional waste management authority for disposal if no suitable treatment or disposal facility can be identified.[7]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Emergency first aid procedures for exposure to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 5-Bromo-2,3-dihydro-1,4-benzodioxine | C8H7BrO2 | CID 18787268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
